molecular formula C10H9BrN2O2 B124767 Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 143982-54-1

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B124767
CAS No.: 143982-54-1
M. Wt: 269.09 g/mol
InChI Key: MPILHKPXTMEIMG-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILHKPXTMEIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569155
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143982-54-1
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antiviral agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Data

A thorough compilation of the known chemical and physical properties of this compound is presented below. While some data for the specific compound is limited, information from closely related analogs and derivatives provides valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₀H₉BrN₂O₂Calculated
Molecular Weight 269.10 g/mol Calculated
CAS Number 60341-35-7
Appearance White solid[1]
Melting Point 50 °CFor the non-brominated analog, Ethyl imidazo[1,2-a]pyridine-3-carboxylate.[1]
Boiling Point Not available
HRMS (ESI) Calcd. for C₁₀H₁₀BrN₂O₂ (M+H)⁺: 268.9920, Found: 268.9915[1]

Table 2: Spectral Data for this compound and Related Compounds

Spectrum TypeCompoundKey Peaks/ShiftsSource
¹H NMR (CDCl₃, 400 MHz) Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateδ (ppm): 1.42 (t, J = 7.2 Hz, 3H, CH₃); 4.42 (q, J = 7.2 Hz, 2H, CH₂); 7.50 (dd, J₁ = 9.2 Hz, J₂ = 1.8 Hz, 1H, ArH); 7.64 (d, J = 9.6 Hz, 1H, ArH); 8.29 (s, 1H, ArH); 9.51 (d, J = 2.0 Hz, 1H, ArH)[1]
¹³C NMR (CDCl₃, 100 MHz) Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateδ (ppm): 160.34, 146.73, 141.49, 130.92, 127.83, 118.35, 116.12, 109.22, 60.74, 14.39[1]
IR (KBr) Related imidazo[1,2-a]pyridine derivativesCharacteristic peaks for C=O (ester) around 1720 cm⁻¹, C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹), and C-Br stretching.General spectroscopic data

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the construction of the imidazo[1,2-a]pyridine ring system. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Approach

A plausible synthetic route to this compound involves a two-step, one-pot reaction. This method utilizes a heterocyclic amine and N,N-dimethylformamide dimethyl acetal with an active electrophile.[1]

G cluster_reactants Reactants cluster_products Product 2-Aminopyridine 2-Aminopyridine Intermediate_1 N,N-dimethyl-N'-(pyridin-2-yl)formimidamide 2-Aminopyridine->Intermediate_1 DMF-DMA DMF-DMA DMF-DMA Ethyl_bromopyruvate Ethyl bromopyruvate (RCH₂Br, R = CO₂Et) Target_Compound This compound Ethyl_bromopyruvate->Target_Compound Intermediate_1->Target_Compound Ethyl bromopyruvate (Cyclization) caption General Synthetic Workflow for Imidazo[1,2-a]pyridines

Caption: General Synthetic Workflow for Imidazo[1,2-a]pyridines.

Experimental Protocol: Two-Step, One-Pot Synthesis[1]

Materials:

  • 2-Aminopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromopyruvate

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in an anhydrous solvent, add DMF-DMA (1.2 eq).

  • Stir the reaction mixture at room temperature for a specified time until the formation of the intermediate N,N-dimethyl-N'-(pyridin-2-yl)formimidamide is complete (monitored by TLC).

  • To this mixture, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to interact with several key signaling pathways implicated in cancer and other diseases. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased proliferation of cancer cells.

G Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Wnt_Pathway Wnt Signaling Imidazo_pyridine->Wnt_Pathway Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Gene_Expression Target Gene Expression (c-myc, cyclin D1) Beta_Catenin->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation caption Inhibition of Wnt/β-catenin Pathway

Caption: Inhibition of Wnt/β-catenin Pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several novel imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

G Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Imidazo_pyridine->PI3K_Akt_mTOR Cell_Cycle Cell Cycle Progression PI3K_Akt_mTOR->Cell_Cycle Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits Cell_Growth Cancer Cell Growth & Survival Cell_Cycle->Cell_Growth caption Modulation of PI3K/Akt/mTOR Pathway

Caption: Modulation of PI3K/Akt/mTOR Pathway.

STAT3/NF-κB Signaling Pathway

Chronic inflammation is a key contributor to tumorigenesis, and the STAT3 and NF-κB signaling pathways are central players in this process. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating these pathways, leading to a reduction in pro-inflammatory cytokines and enzymes like iNOS and COX-2.

G Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative STAT3_NFkB STAT3/NF-κB Signaling Imidazo_pyridine->STAT3_NFkB Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) STAT3_NFkB->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation caption Inhibition of STAT3/NF-κB Pathway

Caption: Inhibition of STAT3/NF-κB Pathway.

Conclusion

This compound represents a versatile chemical entity with significant potential for further exploration in the field of drug discovery. Its core imidazo[1,2-a]pyridine structure is a well-established pharmacophore, and the presence of the bromo and ethyl ester functionalities provides convenient handles for further chemical modification and library development. While specific biological data for this compound is currently limited, the known activities of related derivatives in key oncogenic signaling pathways highlight its promise as a starting point for the design of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, encouraging further investigation into its biological profile.

References

Technical Guide: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143982-54-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, experimental protocols for its synthesis, and its role in modulating key signaling pathways.

Compound Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 143982-54-1[1][2]
Molecular Formula C₁₀H₉BrN₂O₂[1][2]
Molecular Weight 269.09 g/mol [2]
IUPAC Name This compound[2]
InChI InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3[2]
InChI Key MPILHKPXTMEIMG-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C1=C(Br)N2C=CC=CN=C12

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the reaction of a suitable 2-aminopyridine with ethyl bromopyruvate. The following is a generalized protocol based on the synthesis of similar structures.[3][4]

Materials:

  • 2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol or another suitable solvent (e.g., THF)

  • Sodium bicarbonate (NaHCO₃) or another mild base

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.

  • Add sodium bicarbonate (1 equivalent) to the solution.

  • To this stirred mixture, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to afford the pure this compound.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] A significant mechanism of action for some of these derivatives involves the modulation of the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.[5][6]

Modulation of the STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation, survival, and inflammation.[5][7] Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-6, can activate these pathways.[5]

Imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway. The mechanism of inhibition can involve the upregulation of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, and the inhibition of STAT3 phosphorylation, which prevents its dimerization and nuclear translocation.[5][7] This leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the general mechanism of the STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB_IkB NF-κB/IκBα (Inactive) TLR4->NFkB_IkB Activates STAT3 STAT3 IL6R->STAT3 Activates IkB IκBα NFkB_IkB->IkB Degradation NFkB NF-κB (Active) NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IkB Prevents Degradation Imidazopyridine->pSTAT3 Inhibits Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_n->Gene_Expression pSTAT3_dimer_n->Gene_Expression

Figure 1: The STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory and anti-cancer effects of this compound by investigating its impact on the STAT3/NF-κB pathway.

experimental_workflow cluster_assays Biological Assays start Start: Synthesize and Purify This compound cell_culture Cell Culture (e.g., Breast or Ovarian Cancer Cell Lines) start->cell_culture treatment Treatment with Compound +/- Inflammatory Stimulus (e.g., LPS, IL-6) cell_culture->treatment mtt MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt elisa ELISA (Cytokine Levels: IL-6, TNF-α) treatment->elisa qpcr qPCR (Gene Expression of iNOS, COX-2) treatment->qpcr western_blot Western Blot (Protein levels of p-STAT3, IκBα, Bcl-2, BAX) treatment->western_blot data_analysis Data Analysis and Interpretation mtt->data_analysis elisa->data_analysis qpcr->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-inflammatory and Anti-cancer Effects data_analysis->conclusion

Figure 2: A representative experimental workflow for biological evaluation.

References

In-Depth Technical Guide: Molecular Weight of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the foundational principles for determining its molecular weight, presents the relevant quantitative data in a structured format, and details the methodology for this calculation.

Introduction to this compound

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. Such scaffolds are prevalent in a variety of pharmacologically active molecules. The precise characterization of its physical and chemical properties, starting with the fundamental attribute of molecular weight, is critical for its application in research and development, including stoichiometric calculations for chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of analytical data from techniques such as mass spectrometry.

Molecular Formula and Composition

The molecular formula for this compound is determined by the constituent atoms of its parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate (C10H10N2O2), and the substitution of one hydrogen atom with a bromine atom. This leads to the molecular formula C10H9BrN2O2 .

The elemental composition is broken down as follows:

  • Carbon (C): 10 atoms

  • Hydrogen (H): 9 atoms

  • Bromine (Br): 1 atom

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 2 atoms

Quantitative Data: Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements, the molecular weight of this compound is calculated as detailed in the table below.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH91.0089.072
BromineBr179.90479.904
NitrogenN214.00728.014
OxygenO215.99931.998
Total 269.10 g/mol

The nominal molecular weight of this compound is 269.10 g/mol . Isomers of this compound, such as ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate and ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate, share the same molecular formula and therefore have the same molecular weight.[1]

Experimental Protocols: Determination of Molecular Weight

In a theoretical context, the molecular weight is calculated as described above. Experimentally, this value is confirmed using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules [M+H]+.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]+ ion. The accurate mass of this ion is used to confirm the elemental composition and, consequently, the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would also be a key feature for confirmation in the mass spectrum.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound from its elemental constituents.

G cluster_elements Elemental Components cluster_sum Summation cluster_result Final Molecular Weight C Carbon (C) 10 atoms × 12.011 g/mol Sum + C->Sum H Hydrogen (H) 9 atoms × 1.008 g/mol H->Sum Br Bromine (Br) 1 atom × 79.904 g/mol Br->Sum N Nitrogen (N) 2 atoms × 14.007 g/mol N->Sum O Oxygen (O) 2 atoms × 15.999 g/mol O->Sum MW This compound 269.10 g/mol Sum->MW

Caption: Workflow for Molecular Weight Calculation.

References

"Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a key intermediate in the development of various biologically active compounds. The synthesis is presented in a two-stage process: the initial cyclization to form the imidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position.

Stage 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

The foundational step in this synthesis is the construction of the imidazo[1,2-a]pyridine heterocyclic system. This is typically achieved through the condensation of a 2-aminopyridine derivative with a three-carbon electrophile, such as ethyl bromopyruvate.

Experimental Protocol: Cyclization

This protocol is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[1][2]

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 equivalent).

  • Solvent Addition: Dissolve the 2-aminopyridine in a suitable solvent such as ethanol or 1,2-dimethoxyethane.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃) (1.0 equivalent) to the mixture.

  • Addition of Electrophile: Slowly add ethyl bromopyruvate (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent like hexane to afford Ethyl imidazo[1,2-a]pyridine-2-carboxylate as a solid.

Quantitative Data: Cyclization
Reactant/ReagentMolar RatioSolventTemperatureTypical Yield
2-Aminopyridine1.0EthanolReflux60-70%
Ethyl bromopyruvate1.0EthanolReflux60-70%
Sodium Bicarbonate1.0EthanolReflux60-70%

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

Stage 2: C3-Bromination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

The second stage involves the regioselective bromination of the synthesized Ethyl imidazo[1,2-a]pyridine-2-carboxylate at the C3 position. The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being particularly reactive.

Experimental Protocol: Bromination

Several brominating agents can be employed for this transformation. A common and effective method utilizes N-bromosuccinimide (NBS).[3][4]

  • Reaction Setup: Dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution. The reaction can be initiated by light or a radical initiator, or proceed under thermal conditions.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 60°C in DMF with a different bromine source like NaBrO₂) for a period determined by TLC monitoring.[3]

  • Work-up: Once the starting material is consumed, quench the reaction, if necessary, with a reducing agent like sodium thiosulfate solution.

  • Extraction: Extract the product with an organic solvent.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product, this compound, can be purified by column chromatography on silica gel.

Quantitative Data: Bromination
Reactant/ReagentMolar RatioSolventTemperatureTypical Yield
Ethyl imidazo[1,2-a]pyridine-2-carboxylate1.0CHCl₃ or CCl₄RT to Reflux64-92%
N-Bromosuccinimide (NBS)1.0-1.2CHCl₃ or CCl₄RT to Reflux64-92%
Sodium Bromite (NaBrO₂)-DMF60°C64-92%

Note: Yields are based on reported C3-halogenation of various imidazo[1,2-a]pyridines and may vary.[3]

Synthesis Pathway Visualization

The overall synthesis can be visualized as a two-step process, beginning with the cyclization of 2-aminopyridine and ethyl bromopyruvate, followed by the electrophilic bromination of the resulting imidazo[1,2-a]pyridine core.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Aminopyridine 2-Aminopyridine Ethyl_imidazo_carboxylate Ethyl imidazo[1,2-a]pyridine- 2-carboxylate 2-Aminopyridine->Ethyl_imidazo_carboxylate + Ethyl bromopyruvate NaHCO3, Ethanol, Reflux Ethyl_bromopyruvate Ethyl_bromopyruvate Final_Product Ethyl 3-bromoimidazo[1,2-a]pyridine- 2-carboxylate Ethyl_imidazo_carboxylate->Final_Product NBS, CHCl3 or NaBrO2, DMF, 60°C

Caption: Synthesis pathway of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental nuances and to adapt the protocols to their specific laboratory conditions and available reagents.

References

Probing the Enigmatic Mechanism of Action of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – While direct experimental data on the specific mechanism of action for Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate remains to be fully elucidated in publicly accessible literature, this technical guide consolidates the well-documented biological activities of the broader imidazo[1,2-a]pyridine class of compounds. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into the probable mechanisms through which this compound class exerts its therapeutic effects. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antituberculosis, and antibacterial properties. The mechanisms underlying these effects often involve the modulation of crucial cellular signaling pathways and the inhibition of key enzymes essential for pathogen survival.

Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives in the context of oncology is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Quantitative Data: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine compounds against a panel of human cancer cell lines, demonstrating the potent anti-proliferative activity associated with this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[1]
Compound 6 WM115 (Melanoma)<12[1]
Compound 6 HeLa (Cervical)~35[2]
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7
IP-7 HCC1937 (Breast)79.6
Compound 12b Hep-2 (Laryngeal)11[3]
Compound 12b HepG2 (Liver)13[3]
Compound 12b MCF-7 (Breast)11[3]
Compound 12b A375 (Melanoma)11[3]

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

This protocol details the methodology for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with an imidazo[1,2-a]pyridine derivative.

  • Cell Culture and Treatment: Plate cancer cells (e.g., A375, HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band intensities to a loading control like GAPDH or β-actin.[4][5]

This protocol is for determining the effect of imidazo[1,2-a]pyridine compounds on cell cycle progression.[1][6]

  • Cell Treatment: Seed and treat cells as described for the Western blot analysis.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compound at desired concentrations for 24 or 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1][7][8]

Antituberculosis Activity: Targeting QcrB

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A key mechanism of action is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a crucial component of the electron transport chain involved in cellular respiration and energy production.

Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for various imidazo[1,2-a]pyridine compounds against the H37Rv strain of M. tuberculosis.

Compound IDModificationMIC (µM)Reference
IP-6 Amide derivative0.05 (µg/mL)[9]
IPA-9 Amide derivative0.4 (µg/mL)[9]
IPS-1 Sulfonamide derivative0.4 (µg/mL)[9]
Compound 1 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤1 (MIC90)[10]
IP Inhibitors (1-4) Imidazo[1,2-a]pyridines0.03 - 5[11]

Mechanism Diagram

QcrB_Inhibition ETC Electron Transport Chain (M. tuberculosis) QcrB QcrB Subunit (Cytochrome bc1 complex) ETC->QcrB contains ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP_Production ATP Production ATP_Synthase->ATP_Production Bacterial_Growth Bacterial Growth & Survival ATP_Production->Bacterial_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->QcrB

Caption: Inhibition of M. tuberculosis QcrB by imidazo[1,2-a]pyridine derivatives disrupts the electron transport chain and ATP synthesis.

Experimental Protocol: Whole-Cell Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using methods such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).

  • Compound Preparation: Serially dilute the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Incubation: Add the bacterial inoculum to the wells containing the test compounds. Incubate the plates at 37°C for several days.

  • Growth Determination: Add a growth indicator, such as Alamar Blue or Resazurin. A color change (e.g., blue to pink for Resazurin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.[11][12]

Antibacterial Activity: Targeting FtsZ

Certain imidazo[1,2-a]pyridine derivatives have been investigated for their antibacterial properties, with a proposed mechanism involving the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. While this mechanism is plausible for the imidazo[1,2-a]pyridine class, specific quantitative data and detailed protocols for this compound are not yet available.

Experimental Workflow Diagram

FtsZ_Inhibition_Workflow Start Start: Imidazo[1,2-a]pyridine Derivative Screening MIC_Assay MIC Determination (e.g., Broth Microdilution) Start->MIC_Assay Active_Compounds Active Compounds Identified MIC_Assay->Active_Compounds FtsZ_Polymerization_Assay In Vitro FtsZ Polymerization Assay (e.g., Light Scattering) Active_Compounds->FtsZ_Polymerization_Assay Inhibition_Confirmed Inhibition of FtsZ Polymerization Confirmed FtsZ_Polymerization_Assay->Inhibition_Confirmed Mechanism_Elucidation Mechanism of Action Elucidated Inhibition_Confirmed->Mechanism_Elucidation

Caption: Experimental workflow for identifying and characterizing FtsZ inhibitors.

Experimental Protocol: FtsZ Polymerization Inhibition Assay (General Protocol)

This general protocol describes a light scattering assay to monitor FtsZ polymerization.

  • Protein Purification: Purify the FtsZ protein from the target bacterial species.

  • Assay Setup: In a cuvette, combine purified FtsZ protein with a polymerization buffer (e.g., MES buffer with KCl and MgCl2) and varying concentrations of the test compound.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP.

  • Data Acquisition: Monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer. A decrease in the rate and extent of light scattering in the presence of the compound indicates inhibition of FtsZ polymerization.[13][14]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. While the specific biological activities of this compound require direct investigation, the extensive research on related compounds provides a strong foundation for predicting its potential as an inhibitor of key cellular pathways implicated in cancer and infectious diseases. The experimental protocols and data presented in this guide offer a comprehensive framework for the further evaluation of this and other imidazo[1,2-a]pyridine derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience. The mechanisms and data described are based on studies of related compounds and may not be directly applicable to this compound. Further research is required to elucidate the specific mechanism of action of this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a yellow solid with a melting point of 55-58 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.20dtJ₁ = 7.0, J₂ = 1.21HAromatic H
7.68dtJ₁ = 9.2, J₂ = 1.11HAromatic H
7.35-7.29m-1HAromatic H
7.03-6.98m-1HAromatic H
4.49q7.12H-OCH₂CH₃
1.46t7.13H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
162.4C=O
145.2Aromatic C
133.8Aromatic C
126.7Aromatic C
124.5Aromatic C
119.2Aromatic C
114.6Aromatic C
100.4C-Br
61.5-OCH₂CH₃
14.5-OCH₂CH₃
Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺268.9920268.9924
Infrared (IR) Spectroscopy

Specific infrared spectroscopy data for this compound was not available in the searched resources.

Experimental Protocol: Synthesis of 3-Bromoimidazo[1,2-a]pyridines

The synthesis of this compound is achieved through a general procedure for the formation of 3-bromo-imidazo[1,2-a]pyridines.[1]

Materials:

  • α-bromoketone (1.0 equivalent)

  • 2-aminopyridine (1.5 equivalents)

  • tert-butyl hydroperoxide (TBHP) (2.0 equivalents)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Anhydrous Na₂SO₄

  • Silica gel

  • Petroleum ether

Procedure:

  • A solution of the α-bromoketone (0.3 mmol, 1.0 equivalent) and 2-aminopyridine (0.45 mmol, 1.5 equivalents) in ethyl acetate is prepared.

  • tert-butyl hydroperoxide (TBHP) (0.6 mmol, 2.0 equivalents) is added to the stirred solution.

  • The reaction mixture is heated to reflux at 90 °C for 3 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Saturated sodium thiosulfate solution is added to the mixture.

  • The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient (typically 100:5 to 100:10) as the eluent, to yield the pure 3-bromo-imidazo[1,2-a]pyridine product.

This procedure yielded this compound in 47% yield.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-bromo-imidazo[1,2-a]pyridines.

Synthesis_Workflow General Synthesis and Purification Workflow A Reactants: α-bromoketone 2-aminopyridine TBHP Ethyl Acetate B Reaction at 90°C for 3h A->B Mixing C Work-up: Cooling Addition of Na₂S₂O₃ Extraction with Ethyl Acetate B->C Completion D Drying and Concentration: Dry over Na₂SO₄ Evaporation under reduced pressure C->D Isolation E Purification: Silica Gel Column Chromatography (Petroleum ether/Ethyl acetate eluent) D->E Crude Product F Final Product: This compound E->F Purified Product

Caption: General synthesis and purification workflow.

References

An In-depth Technical Guide to the Synthesis and Applications of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile starting material for the synthesis of a diverse array of derivatives, leveraging the reactivity of the bromine atom and the ester functionality. This guide provides a comprehensive overview of the synthesis, experimental protocols, and applications of these derivatives, with a focus on their potential in drug discovery, particularly as anticancer and anti-inflammatory agents.

Synthesis of this compound Derivatives

The primary strategies for derivatizing the this compound core involve palladium-catalyzed cross-coupling reactions at the 3-bromo position. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are the most prominent methods employed to introduce aryl, heteroaryl, and amino substituents, respectively. These reactions offer a broad substrate scope and functional group tolerance, enabling the creation of large and diverse chemical libraries for biological screening.

Logical Workflow for Derivative Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald aryl_deriv Ethyl 3-aryl/heteroaryl-imidazo[1,2-a]pyridine-2-carboxylates suzuki->aryl_deriv amino_deriv Ethyl 3-amino-imidazo[1,2-a]pyridine-2-carboxylates buchwald->amino_deriv ester_mod Ester Modification (Hydrolysis, Amidation, etc.) aryl_deriv->ester_mod amino_deriv->ester_mod final_compounds Diverse Biologically Active Compounds ester_mod->final_compounds

Caption: General synthetic routes for derivatization.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Phosphine ligand (e.g., SPhos, XPhos) (0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl/heteroaryl boronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-aryl/heteroaryl-imidazo[1,2-a]pyridine-2-carboxylate derivative.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 equivalents)

  • Phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.1 equivalents)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the necessary duration (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the ethyl 3-amino-imidazo[1,2-a]pyridine-2-carboxylate derivative.

Applications in Drug Discovery

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1] The ability to readily diversify the core structure of this compound makes it a valuable starting point for the discovery of novel therapeutic agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12 HT-29 (Colon)4.15 ± 2.93[2][3]
18 HT-29 (Colon)10.11 ± 0.70[4]
11 HT-29 (Colon)18.34 ± 1.22[4]
18 MCF-7 (Breast)14.81 ± 0.20[4]
11 MCF-7 (Breast)20.47 ± 0.10[4]
12 MCF-7 (Breast)30.88 ± 14.44[4]
18 B16F10 (Melanoma)14.39 ± 0.04[3]
14 B16F10 (Melanoma)21.75 ± 0.81[2][3]
HB9 A549 (Lung)50.56[5]
HB10 HepG2 (Liver)51.52[5]
IP-5 HCC1937 (Breast)45[1][6]
IP-6 HCC1937 (Breast)47.7[6]
Inhibition of Pro-inflammatory Signaling Pathways

Certain imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the STAT3/NF-κB pathway.[7] The derivative MIA, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, has been demonstrated to suppress this pathway, leading to a reduction in the expression of pro-inflammatory mediators.[7]

G cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Regulation iNOS iNOS COX2 COX-2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) STAT3 STAT3 ProInflammatory_Cytokines->STAT3 Activates Bax Bax Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits LPS LPS (Inflammatory Stimulus) NFkB NF-κB LPS->NFkB Activates MIA MIA (Imidazo[1,2-a]pyridine derivative) MIA->NFkB Inhibits IkBa IκBα MIA->IkBa Increases pSTAT3 p-STAT3 MIA->pSTAT3 Inhibits NFkB->iNOS Upregulates NFkB->COX2 Upregulates NFkB->ProInflammatory_Cytokines Upregulates IkBa->NFkB Inhibits STAT3->pSTAT3 pSTAT3->Bax Downregulates pSTAT3->Bcl2 Upregulates

Caption: MIA derivative's impact on the STAT3/NF-κB pathway.[7]

This inhibitory action on the STAT3/NF-κB signaling cascade highlights the potential of these derivatives in the treatment of inflammatory diseases and cancers where these pathways are aberrantly activated.[7]

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. Derivatives have been developed as potent inhibitors of various kinases, including PI3K, mTOR, and FLT3, which are critical targets in oncology.[8][9][10]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
2a PI3Kα0.67[9]
2g PI3Kα0.0018[9]
12 PI3Kα0.0028[9]
24 FLT3N/A (Potent)[8]
18 PI3Kα/mTORN/A (Dual Inhibitor)[10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of imidazo[1,2-a]pyridine derivatives. The amenability of its 3-bromo position to palladium-catalyzed cross-coupling reactions allows for extensive structural diversification. The resulting derivatives have demonstrated significant potential in drug discovery, particularly as anticancer and anti-inflammatory agents, through their interaction with key biological targets and signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this promising class of compounds.

References

The Versatile Scaffold: A Deep Dive into the Biological Activity of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various starting points for the synthesis of novel derivatives, Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate stands out as a key intermediate. Its strategic placement of bromo and ethyl carboxylate functionalities allows for diverse chemical modifications, leading to a wide array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives synthesized from this versatile scaffold, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

The Central Role of this compound

This compound is not typically a potent biological agent in its own right. Instead, its value lies in its utility as a building block. The bromine atom at the 3-position is a versatile handle for introducing various substituents via cross-coupling reactions, while the ethyl carboxylate at the 2-position can be readily converted into amides, hydrazides, and other functional groups. This allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize biological activity.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][3][4]

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibition (when active) Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[6]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[6]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[6]
Compound 18 B16F10 (Melanoma)14.39 ± 0.04[6]
Compound 8 HeLa (Cervical)0.34[7]
Compound 8 MDA-MB-231 (Breast)0.32[7]
Compound 12 MDA-MB-231 (Breast)0.29[7]
IP-5 HCC1937 (Breast)45[4]
IP-6 HCC1937 (Breast)47.7[4]
Compound 35 T47D (Breast)0.15[8]

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a promising source of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 17d Staphylococcus aureus0.5[9][10]
Compound 17a Candida albicans (ATCC 9763)8[9]
Compound 17d Candida albicans (ATCC 9763)8[9]
Compound 4e Escherichia coli (CTXM)500-700[11]
Compound 4e Klebsiella pneumoniae (NDM)500-700[11]
Compound 26g Mycobacterium tuberculosis H37Rv0.041-2.64 (µM)[12]
Compound 26h Mycobacterium tuberculosis H37Rv0.041-2.64 (µM)[12]
Compound 10j Mycobacterium tuberculosis H37Rv0.025–0.054[13]
Compound 12a Mycobacterium tuberculosis H37Rv0.03[14]
Compound 14a Mycobacterium tuberculosis H37Rv0.03[14]
Compound 14d Mycobacterium tuberculosis H37Rv0.03[14]

Enzyme Inhibition

Beyond the PI3K/mTOR pathway, imidazo[1,2-a]pyridine derivatives have been shown to inhibit other key enzymes implicated in disease.

Cyclooxygenase-2 (COX-2) Inhibition

Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[9][15][16] Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Certain imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against Aurora kinases.[7][11][17][18][19]

Synthesis of Bioactive Derivatives

The synthesis of biologically active imidazo[1,2-a]pyridine derivatives from this compound typically involves a multi-step process. A common strategy is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. This approach allows for the introduction of a wide variety of substituents at the 2-position, leading to a diverse library of compounds for biological screening.

dot

Synthesis_Workflow Start Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate Acid Imidazo[1,2-a]pyridine -3-carboxylic acid Start->Acid Hydrolysis (e.g., LiOH, H2O, EtOH) Amide Imidazo[1,2-a]pyridine -3-carboxamide (Active Compound) Acid->Amide Amide Coupling (Amine, EDCI, HOBT)

Caption: General synthetic route to active imidazo[1,2-a]pyridine-3-carboxamides.[13]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (known anticancer drug) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Imidazo[1,2-a]pyridine Derivatives (and controls) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The MIC can be determined by testing serial dilutions of the compound.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutic agents. Its amenability to chemical modification has led to the discovery of a multitude of derivatives with potent anticancer, antimicrobial, and enzyme inhibitory activities. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery and the development of new treatments for a range of human diseases. The data and protocols presented in this guide offer a valuable resource for researchers in this exciting field.

References

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring the imidazo[1,2-a]pyridine core, is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this important intermediate, with a focus on experimental details and quantitative data to support further research and development.

Synthesis and Physicochemical Properties

The most direct and commonly employed method for the synthesis of this compound involves the reaction of a 2-aminopyridine with an α-bromoketone. A specific example of this is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines, which yields the target compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₉BrN₂O₂[1]
Molecular Weight269.10 g/mol [1]
AppearanceYellow solid[1]
Melting Point55-58 °C[1]
¹H NMR (300 MHz, CDCl₃) δ 8.20 (dt, J₁ = 7.0, J₂ = 1.2 Hz, 1H), 7.68 (dt, J₁ = 9.2, J₂ = 1.1 Hz, 1H), 7.35-7.29 (m, 1H), 7.03-6.98 (m, 1H), 4.49 (q, J = 7.1 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H)[1]
¹³C NMR (75 MHz, CDCl₃) δ 162.4, 145.2, 133.8, 126.7, 124.5, 119.2, 114.6, 100.4, 61.5, 14.5[1]
HR-MS (ESI-TOF) m/z Calculated for C₁₀H₁₀BrN₂O₂ [M+H]⁺: 268.9920, Found: 268.9924[1]
Experimental Protocol: Synthesis of this compound

The synthesis of this compound has been reported with a yield of 47%.[1] The general procedure involves the reaction of a suitable α-bromoketone with a 2-aminopyridine derivative. Reactions are typically monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product purification is achieved through column chromatography on silica gel. Characterization of the final product is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Synthesis_Workflow reagents α-Bromoketone + 2-Aminopyridine reaction Reaction (Solvent, Temp) reagents->reaction monitoring TLC Monitoring reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product characterization Characterization (NMR, HRMS) product->characterization

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position and the ethyl ester at the 2-position of the imidazo[1,2-a]pyridine core are key functional handles that allow for a variety of chemical transformations. These reactions enable the diversification of the core structure, leading to the generation of libraries of compounds for biological screening.

Key Reactions:
  • Cross-Coupling Reactions: The C-Br bond is amenable to various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Kumada-Corriu, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 3-position.

  • Nucleophilic Substitution: The bromine atom can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used in other transformations.

Reactivity_Diagram cluster_reactions Chemical Transformations start This compound cross_coupling Cross-Coupling Reactions (Suzuki, Kumada, etc.) start->cross_coupling Pd or Ni catalyst nucleophilic_sub Nucleophilic Substitution (Amines, Thiols, etc.) start->nucleophilic_sub Nucleophile ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis Acid or Base product_cc 3-Aryl/Alkyl-imidazo[1,2-a]pyridine- 2-carboxylate Derivatives cross_coupling->product_cc product_ns 3-Amino/Thio-imidazo[1,2-a]pyridine- 2-carboxylate Derivatives nucleophilic_sub->product_ns product_eh 3-Bromoimidazo[1,2-a]pyridine- 2-carboxylic Acid ester_hydrolysis->product_eh

Caption: Key chemical transformations of this compound.

Biological Potential and Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core have been investigated as potential therapeutic agents for various diseases.

Table 2: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Therapeutic AreaTarget/MechanismReference
Anticancer Covalent KRAS G12C inhibitors[2]
Anticancer PI3K/mTOR dual inhibitors[3]
Anti-tuberculosis Inhibition of Mycobacterium tuberculosis[4]
Anti-leishmaniasis Antiparasitic activity[5]
Anti-inflammatory Preferential inhibition of COX-2
Anti-ulcer Cytoprotective properties[3]

The functional handles on this compound make it an ideal starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. For example, the synthesis of 3-aryl-substituted imidazo[1,2-a]pyridines has led to the discovery of potent antituberculosis agents.[4] Similarly, derivatization at the 3-position has been a key strategy in the development of novel anticancer agents.[2]

Drug_Discovery_Pathway start This compound diversification Chemical Diversification (e.g., Cross-Coupling) start->diversification library Compound Library diversification->library screening Biological Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries. The established biological importance of the imidazo[1,2-a]pyridine scaffold makes this compound a highly attractive starting point for the development of new therapeutic agents targeting a wide range of diseases. This technical guide provides the foundational information necessary for researchers to effectively utilize this compound in their drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key building block for the synthesis of novel derivatives, enabling the introduction of diverse functionalities at the 3-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to this substrate allows for the efficient synthesis of 3-aryl and 3-heteroaryl imidazo[1,2-a]pyridines. These products are of significant interest in drug discovery programs targeting a variety of therapeutic areas.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. It includes typical reaction conditions, a summary of expected yields, and a general experimental procedure.

Chemical Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below. This reaction involves the palladium-catalyzed cross-coupling of the bromo-substituted imidazo[1,2-a]pyridine with an organoboron species, typically a boronic acid, in the presence of a base.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 This compound plus1 + P1 Ethyl 3-arylimidazo[1,2-a]pyridine-2-carboxylate R1->P1 R2 Arylboronic Acid (R-B(OH)₂) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) R2->P1 Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane, Toluene, DMF) plus2 + P2 Byproducts Workflow A 1. Add Reactants & Base to Flask B 2. Purge with Inert Gas A->B C 3. Add Solvents B->C D 4. Degas Mixture C->D E 5. Add Palladium Catalyst D->E F 6. Heat and Stir E->F G 7. Monitor Reaction (TLC/LC-MS) F->G H 8. Cool to Room Temperature G->H Reaction Complete I 9. Aqueous Work-up H->I J 10. Extraction I->J K 11. Dry and Concentrate J->K L 12. Purify (Column Chromatography) K->L M 13. Characterize Product L->M Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) R-B(OH)₂ Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. This key building block is frequently utilized in the synthesis of novel compounds with potential therapeutic applications. The following sections detail various coupling methodologies, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille reactions, providing researchers with the necessary information to functionalize the C3-position of the imidazo[1,2-a]pyridine scaffold.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, these reactions are instrumental in late-stage functionalization and the generation of diverse compound libraries for drug discovery programs.

The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation (for Suzuki, Stille, and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters.

General Reaction Scheme:

experimental_workflow start Start: Reagent Preparation reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) reagents->reaction workup Work-up: Quenching, Extraction, Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End: Pure Product characterization->end logical_relationship cluster_products C3-Functionalized Products substrate Ethyl 3-bromoimidazo [1,2-a]pyridine-2-carboxylate aryl 3-Aryl/Vinyl Derivatives substrate->aryl Suzuki, Stille, Heck alkynyl 3-Alkynyl Derivatives substrate->alkynyl Sonogashira amino 3-Amino Derivatives substrate->amino Buchwald-Hartwig

Application Notes and Protocols: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in the field of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. This includes agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring system makes this compound an ideal precursor for the synthesis of diverse libraries of novel therapeutic candidates through various chemical modifications.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the development of kinase inhibitors and anti-inflammatory agents. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and drug discovery efforts.

Data Presentation

While direct quantitative biological data for this compound is not extensively reported in the literature, as it primarily serves as a synthetic intermediate, the following tables summarize the in vitro activities of various derivatives synthesized from this precursor.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference(s)
Derivative A HT-29 (Colon)Not specified4.15 ± 2.93[1]
Derivative B B16F10 (Melanoma)Not specified21.75 ± 0.81[1]
Derivative C MCF-7 (Breast)Not specified14.81 ± 0.20[1]
22e EBC-1 (Lung)c-Met0.045[2]
5o MOLM14 (AML)FLT3-ITD0.52[3]
5o MOLM14 (AML)FLT3-ITD D835Y0.53[3]
5o MOLM14 (AML)FLT3-ITD F691L0.57[3]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAssayTarget(s)IC50 (µM)Reference(s)
LASSBio-1135 PGHS-2 InhibitionCOX-218.5[4]
LASSBio-1145 PGHS-2 InhibitionCOX-22.8[4]
Compound 5 COX-2 InhibitionCOX-2Preferential Inhibition[5]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines from this compound via Suzuki coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted imidazo[1,2-a]pyridine-2-carboxylate derivative.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of test compounds.[8][9][10][11][12]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (Indomethacin, 10 mg/kg), and test groups for each compound at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis of STAT3 and NF-κB Signaling

This protocol details the procedure for analyzing the protein expression levels and phosphorylation status of key proteins in the STAT3 and NF-κB signaling pathways.[5][13][14][15][16]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Synthesis and Derivatization Workflow

The following diagram illustrates a typical workflow for the synthesis of biologically active compounds starting from this compound.

G cluster_synthesis Synthesis & Derivatization start Ethyl 3-bromoimidazo[1,2-a] pyridine-2-carboxylate coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling Aryl/Heteroaryl Boronic Acids hydrolysis Ester Hydrolysis coupling->hydrolysis LiOH or NaOH derivatives Diverse Library of Imidazo[1,2-a]pyridine Derivatives coupling->derivatives amination Amide Coupling hydrolysis->amination Amines, Coupling Reagents amination->derivatives

Caption: Synthetic workflow for generating diverse imidazo[1,2-a]pyridine derivatives.

Anticancer Drug Discovery Workflow

This diagram outlines the experimental workflow for evaluating the anticancer potential of synthesized derivatives.

G cluster_discovery Anticancer Drug Discovery start Synthesized Derivatives invitro In Vitro Screening (MTT Assay) start->invitro ic50 Determine IC50 Values invitro->ic50 pathway Mechanism of Action Studies (Western Blot, Kinase Assays) ic50->pathway invivo In Vivo Efficacy Studies (Xenograft Models) pathway->invivo lead Lead Compound Identification invivo->lead

Caption: Workflow for the discovery and evaluation of anticancer agents.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3 and NF-κB signaling pathways, which are crucial in inflammation and cancer.[6][8][9][11]

G cluster_pathway STAT3/NF-κB Signaling Pathway cytokine Cytokines (e.g., IL-6, TNF-α) receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus_stat3 Nuclear Translocation p_stat3->nucleus_stat3 gene_stat3 Target Gene Expression (e.g., Bcl-2, COX-2, iNOS) nucleus_stat3->gene_stat3 lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb p_nfkb p-NF-κB nfkb->p_nfkb nucleus_nfkb Nuclear Translocation p_nfkb->nucleus_nfkb gene_nfkb Target Gene Expression (e.g., Pro-inflammatory Cytokines) nucleus_nfkb->gene_nfkb inhibitor Imidazo[1,2-a]pyridine Derivatives inhibitor->jak inhibitor->ikk

Caption: Inhibition of STAT3 and NF-κB pathways by imidazo[1,2-a]pyridine derivatives.

c-Met and FLT3 Signaling Pathways

Derivatives of this compound have been developed as potent inhibitors of receptor tyrosine kinases such as c-Met and FLT3, which are implicated in various cancers.[2][3][7][12]

G cluster_pathways c-Met and FLT3 Signaling Pathways cluster_cmet c-Met Pathway cluster_flt3 FLT3 Pathway hgf HGF cmet c-Met Receptor hgf->cmet pi3k_akt_cmet PI3K/AKT Pathway cmet->pi3k_akt_cmet ras_mapk_cmet RAS/MAPK Pathway cmet->ras_mapk_cmet proliferation_cmet Cell Proliferation, Survival, Motility pi3k_akt_cmet->proliferation_cmet ras_mapk_cmet->proliferation_cmet flt3l FLT3 Ligand flt3 FLT3 Receptor flt3l->flt3 pi3k_akt_flt3 PI3K/AKT Pathway flt3->pi3k_akt_flt3 stat5 STAT5 Pathway flt3->stat5 proliferation_flt3 Cell Proliferation, Survival pi3k_akt_flt3->proliferation_flt3 stat5->proliferation_flt3 inhibitor Imidazo[1,2-a]pyridine Derivatives inhibitor->cmet inhibitor->flt3

Caption: Inhibition of c-Met and FLT3 signaling by imidazo[1,2-a]pyridine derivatives.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold, starting from Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. This scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including the inhibition of various protein kinases.

The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.[1][2] Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. This document outlines the synthetic strategies, experimental procedures, and biological evaluation of these compounds.

Key Target Kinases and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed to target several important kinase families, including:

  • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[3][4] Imidazo[1,2-a]pyridine derivatives have been synthesized as potent PI3Kα inhibitors and dual PI3K/mTOR inhibitors.[3][4][5][6]

  • c-Met and VEGFR2: These receptor tyrosine kinases are crucial for tumor angiogenesis and metastasis. Dual inhibitors targeting both c-Met and VEGFR2 have been developed from the imidazo[1,2-a]pyridine scaffold.[7]

  • Activin-like Kinase (ALK): ALK is a receptor tyrosine kinase involved in the development of certain cancers and other diseases. Novel imidazo[1,2-a]pyridine-based ALK inhibitors have been identified.[8][9]

  • AMP-Activated Protein Kinase (AMPK): AMPK is a key energy sensor and regulator of metabolism. Imidazo[1,2-a]pyridine derivatives have been explored as AMPK activators.[10]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their dysregulation can lead to cancer.[11]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cellular processes.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the fundamental synthesis of the imidazo[1,2-a]pyridine core structure.

Reaction Scheme:

2-Aminopyridine reacts with ethyl bromopyruvate to yield Ethyl 3-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, which is then brominated.

Materials:

  • 2-Aminopyridine

  • Ethyl bromopyruvate

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization:

    • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add sodium bicarbonate (1.2 equivalents).

    • Add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter the solid.

    • Wash the solid with cold ethanol and dry under vacuum to obtain Ethyl 3-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.

  • Bromination:

    • Dissolve the product from the previous step (1 equivalent) in DMF.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol details the introduction of an aryl group at the C3 position of the imidazo[1,2-a]pyridine core via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the C3-arylated product.

The following diagram outlines the general workflow from synthesis to biological evaluation.

Synthesis_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design End Candidate Drug Lead->End

Caption: General Workflow for Kinase Inhibitor Development.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different kinases.

Table 1: PI3K and mTOR Inhibition

CompoundTargetIC₅₀ (µM)Reference
2a p110α0.67[5][6]
2g p110α0.0018[5][6]
12 p110α0.0028[5][6]
13k PI3Kα0.00194[4]
15a PI3Kα0.003[3]
15a mTOR0.021[3]
35 PI3Kα0.150[12]

Table 2: c-Met and VEGFR2 Inhibition

CompoundTargetIC₅₀ (nM)Reference
26 c-Met1.9[7]
26 VEGFR22.2[7]

Table 3: ALK Inhibition

CompoundTargetIC₅₀ (nM)Reference
11a ALK224[8]
11b ALK256[8]
11c ALK21[8]

Table 4: DYRK1A and CLK1 Inhibition

CompoundTargetIC₅₀ (µM)Reference
4c CLK10.7[1]
4c DYRK1A2.6[1]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine-based kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:

  • C3 Position: Substitution at the C3 position with various aryl or heteroaryl groups is a common strategy to enhance potency and selectivity. The choice of the substituent can influence interactions with specific residues in the kinase active site.

  • C6 and C8 Positions: Modifications at these positions have also been shown to be important for activity. For instance, introducing quinazoline moieties at the C6 position has led to potent PI3Kα inhibitors.[4]

  • C2 Position: The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate physicochemical properties and target engagement.

These application notes and protocols provide a solid foundation for researchers to synthesize and evaluate novel kinase inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold. The provided data and methodologies can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

References

The Versatile Scaffold: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1] Its derivatives have been shown to target various critical pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling cascade, cyclin-dependent kinases (CDKs), and tubulin polymerization.[1][2] Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate has emerged as a key building block for the synthesis of novel anticancer agents due to its versatile reactivity. The presence of a bromine atom at the C3 position and an ethyl ester at the C2 position allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for anticancer screening. This document provides detailed application notes and protocols for utilizing this versatile building block in the development of new anticancer therapeutics.

Strategic Application in Anticancer Drug Discovery

This compound serves as an excellent starting material for creating libraries of potential anticancer compounds. The key to its utility lies in the differential reactivity of its functional groups. The bromo group at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. These modifications can be tailored to optimize interactions with specific biological targets. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification and modulation of physicochemical properties.

A general workflow for the utilization of this building block is outlined below:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Functionalization at C3 C Ester Hydrolysis/ Amidation A->C Modification at C2 D Library of Novel Imidazo[1,2-a]pyridine Derivatives B->D C->D E In vitro Anticancer Screening (e.g., MTT Assay) D->E F Lead Compound Identification E->F G Mechanism of Action Studies (e.g., Western Blot) F->G

Caption: Drug discovery workflow using the building block.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[3]
IP-6 HCC1937 (Breast)47.7[3]
IP-7 HCC1937 (Breast)79.6[3]
Compound 6 A375 (Melanoma)9.7 - 44.6[2]
Compound 6 WM115 (Melanoma)9.7 - 44.6[2]
Compound 6 HeLa (Cervical)9.7 - 44.6[2]
Compound 12 HT-29 (Colon)4.15 ± 2.93[4]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[4]
Compound 4h MCF-7 (Breast)1 - 5.5[5]
Compound 4h MDA MB-231 (Breast)1 - 5.5[5]
Compound 4h PANC-1 (Pancreatic)1 - 5.5[5]
Compound 4h HCT-116 (Colon)1 - 5.5[5]
Compound 4h HT-29 (Colon)1 - 5.5[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 3-aryl-imidazo[1,2-a]pyridine-2-carboxylates from this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Add the base (2.0 eq) to the mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine-2-carboxylate derivative.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is for assessing the effect of lead compounds on key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Visualization

The imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel anticancer agents. Its amenability to a variety of chemical transformations allows for the creation of diverse libraries of compounds for high-throughput screening. The protocols provided herein offer a framework for the synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives, paving the way for the discovery of next-generation cancer therapeutics.

References

Functionalization of Imidazopyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the functionalization of imidazopyridines, a core scaffold in many pharmaceutical agents. The protocols focus on modern synthetic methods, including visible-light-induced and metal-catalyzed reactions, which offer advantages in terms of mild conditions and functional group tolerance. The information is intended to aid researchers in the synthesis and derivatization of this important heterocyclic system for applications in drug discovery and development.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous natural products and pharmaceutical molecules. This scaffold is a key component in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. Consequently, the development of efficient and versatile methods for the functionalization of the imidazopyridine ring system is of significant interest to medicinal chemists and drug development professionals. This document outlines key experimental protocols for the introduction of various functional groups onto the imidazopyridine core, with a focus on regioselective C-H functionalization.

Data Presentation: Reaction Yields

The following tables summarize the yields of various functionalized imidazopyridine derivatives obtained through the protocols detailed in this document.

Table 1: Visible-Light-Induced C3-Formylation of Imidazopyridines

EntrySubstrate (Imidazo[1,2-a]pyridine derivative)ProductYield (%)
12-Phenylimidazo[1,2-a]pyridine2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde95
22-(p-Tolyl)imidazo[1,2-a]pyridine2-(p-Tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde91
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridine2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde88
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde85
52-Methylimidazo[1,2-a]pyridine2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde81

Yields are based on published data and may vary depending on experimental conditions.

Table 2: Visible-Light-Promoted C-H Trifluoromethylation of Imidazopyridines

EntrySubstrate (Imidazo[1,2-a]pyridine derivative)ProductYield (%)
12-Phenylimidazo[1,2-a]pyridine2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine85
22-(p-Tolyl)imidazo[1,2-a]pyridine2-(p-Tolyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine82
32-(4-Fluorophenyl)imidazo[1,2-a]pyridine2-(4-Fluorophenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine78
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine2-(4-Chlorophenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine75
57-Methyl-2-phenylimidazo[1,2-a]pyridine7-Methyl-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine88

Yields are based on published data and may vary depending on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key functionalization reactions of imidazopyridines.

Protocol 1: Visible-Light-Induced C3-Formylation of Imidazo[1,2-a]pyridines

This protocol describes the formylation at the C3 position of imidazo[1,2-a]pyridines using a photocatalyst under visible light irradiation.

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Rose Bengal (photocatalyst, 2 mol%)

  • Tetramethylethylenediamine (TMEDA) (3.0 equiv)

  • Acetonitrile (solvent)

  • 10W Blue LED lamp

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine derivative (0.5 mmol, 1.0 equiv), Rose Bengal (0.01 mmol, 2 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with air.

  • Add acetonitrile (2.0 mL) and tetramethylethylenediamine (TMEDA) (1.5 mmol, 3.0 equiv) to the reaction mixture.

  • Place the reaction vessel approximately 5 cm from a 10W blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C3-formylated imidazo[1,2-a]pyridine.

  • Characterize the product using NMR and mass spectrometry.

Protocol 2: Visible-Light-Promoted C-H Trifluoromethylation of Imidazopyridines

This protocol details the introduction of a trifluoromethyl group at the C3 position of imidazo[1,2-a]pyridines using a photoredox catalyst.

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • fac-[Ir(ppy)3] (photocatalyst, 1 mol%)

  • 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) (2.0 equiv)

  • Sodium bicarbonate (NaHCO3) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • 5W Blue LED lamp

  • Reaction vial with a magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the imidazo[1,2-a]pyridine derivative (0.2 mmol, 1.0 equiv), fac-[Ir(ppy)3] (0.002 mmol, 1 mol%), and NaHCO3 (0.4 mmol, 2.0 equiv).

  • Add DMSO (1.0 mL) and 1,1,1-trifluoro-2-iodoethane (0.4 mmol, 2.0 equiv) to the vial.

  • Seal the vial and place it under irradiation from a 5W blue LED lamp at room temperature.

  • Stir the reaction mixture for the specified time, monitoring by TLC.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C3-trifluoromethylated product.

  • Confirm the structure of the product by NMR and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a representative reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Imidazopyridine - Catalyst - Reagents solvent Add Solvent start->solvent setup Seal Vessel & Position Light Source solvent->setup irradiate Irradiate with Visible Light & Stir setup->irradiate monitor Monitor Progress (TLC) irradiate->monitor quench Quench Reaction & Extract monitor->quench purify Column Chromatography quench->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for visible-light-induced functionalization.

reaction_mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical Radical Species (R.) PC_star->Radical SET with Reagent IP Imidazopyridine Intermediate1 Radical Adduct IP->Intermediate1 + R. Reagent Functionalizing Reagent (e.g., R-X) Reagent->Radical Radical->Intermediate1 Intermediate2 Cationic Intermediate Intermediate1->Intermediate2 Oxidation Product Functionalized Imidazopyridine Intermediate2->Product - H+

Application Notes and Protocols for C-C Bond Formation Reactions of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for palladium-catalyzed carbon-carbon (C-C) bond formation reactions utilizing Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate as a key building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via C-C coupling reactions is a critical strategy in the development of novel therapeutic agents. This document covers the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering specific experimental procedures and expected outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

A study by Lee et al. investigated the Suzuki coupling reactions of various bromoimidazo[1,2-a]pyridines with substituted arylboronic acids.[1] Their findings indicate that the presence of a substituent at the 2-position of 3-bromoimidazo[1,2-a]pyridine does not significantly hinder the reaction.[1] Both electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated, resulting in moderate to high yields.[1]

Reaction Scheme:

Suzuki_Miyaura cluster_product Product Reactant1 This compound Product Ethyl 3-aryl-imidazo[1,2-a]pyridine-2-carboxylate Reactant1->Product + Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd(PPh₃)₄ (1 mol%) Base Cs₂CO₃ (1 equiv) Solvent DMF Temperature 130 °C (Microwave) Time 40 min

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 (MW)40Moderate to High[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 (MW)40Moderate to High[1]
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 (MW)40Moderate to High[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the general procedure described by Lee et al. for the microwave-assisted Suzuki-Miyaura coupling of bromoimidazo[1,2-a]pyridines.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a microwave-safe reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol), and Cs₂CO₃ (1.0 mmol).

  • Add anhydrous DMF (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 40 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 3-aryl-imidazo[1,2-a]pyridine-2-carboxylate.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene. This reaction can be employed to introduce vinyl groups at the 3-position of the imidazo[1,2-a]pyridine core.

Reaction Scheme:

Heck_Reaction cluster_product Product Reactant1 This compound Product Ethyl 3-vinyl-imidazo[1,2-a]pyridine-2-carboxylate Reactant1->Product + Reactant2 Alkene (e.g., n-butyl acrylate) Reactant2->Product Catalyst Pd(OAc)₂ Ligand Phosphine Ligand Base e.g., K₂CO₃, Et₃N Solvent e.g., DMF, NMP Temperature 80-140 °C

Figure 2: General scheme for the Heck reaction.

General Reaction Conditions for Heck Coupling
ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tolyl)₃, Buchwald-type ligands
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEA
Solvent DMF, NMP, Dioxane, Toluene
Temperature 80 - 140 °C
Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of aryl bromides. Optimization may be required for the specific substrate.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and the alkene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to 3-alkynyl-imidazo[1,2-a]pyridine derivatives.

Reaction Scheme:

Sonogashira_Reaction cluster_product Product Reactant1 This compound Product Ethyl 3-alkynyl-imidazo[1,2-a]pyridine-2-carboxylate Reactant1->Product + Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Product Catalyst Pd catalyst (e.g., PdCl₂(PPh₃)₂) CoCatalyst CuI Base Amine (e.g., Et₃N, DIPEA) Solvent e.g., THF, DMF

Figure 3: General scheme for the Sonogashira coupling reaction.

General Reaction Conditions for Sonogashira Coupling
ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Temperature Room temperature to 80 °C
Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of aryl bromides. Optimization may be required for the specific substrate.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous and degassed THF (10 mL), followed by triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add reactants, catalyst, base/ligand - Add anhydrous/degassed solvent start->setup reaction Reaction: - Stir under inert atmosphere - Heat as required - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water/brine reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Figure 4: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory properties. This document provides detailed application notes on the potential use of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in anti-inflammatory drug discovery. While specific data for this exact compound is limited in publicly available literature, this report consolidates information on closely related imidazo[1,2-a]pyridine analogues to provide a comprehensive guide for research and development.

The core structure of imidazo[1,2-a]pyridine is a key pharmacophore that has been explored for its ability to modulate key inflammatory pathways. Derivatives of this scaffold have shown potent inhibitory effects on inflammatory mediators, suggesting that this compound could be a valuable starting point for the development of novel anti-inflammatory agents.

Postulated Mechanism of Action

Based on studies of analogous imidazo[1,2-a]pyridine derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of one or more key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1]

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some imidazo[1,2-a]pyridine compounds have been found to suppress the activation of the NF-κB pathway.[2][3][4]

  • Downregulation of Pro-inflammatory Cytokines and Mediators: By targeting pathways like NF-κB, these compounds can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS).[2][3][5]

Data from Structurally Related Imidazo[1,2-a]pyridine Derivatives

Table 1: In Vitro COX Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine35.60.07508.6[6]
LASSBio-1135 (3a) 3-arylamine-imidazo[1,2-a]pyridine derivativeNot Reported18.5Not Reported[7]
LASSBio-1145 (3j) 3-arylamine-imidazo[1,2-a]pyridine derivativeNot Reported2.8Not Reported[7]
Compound 5 3-amino imidazo[1,2-a]pyridine-2-carboxylic acidPreferential COX-2 Inhibition (Quantitative data not provided)Preferential COX-2 Inhibition (Quantitative data not provided)Not Reported[1][8]

Table 2: In Vivo Anti-Inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAnimal ModelDoseInhibition of Edema (%)Reference
Miroprofen Carrageenan-induced rat paw edemaLower doses (not specified)Significant inhibition[9]
LASSBio-1135 (3a) Carrageenan-induced rat paw edema100 µmol/kg, p.o.33[7]
LASSBio-1140 (3c) Carrageenan-induced rat paw edemaED₅₀ = 11.5 µmol/kg (3.3 mg/kg)50[7]
LASSBio-1141 (3e) Carrageenan-induced rat paw edemaED₅₀ = 14.5 µmol/kg (4.1 mg/kg)50[7]
LASSBio-1145 (3j) Carrageenan-induced rat paw edemaED₅₀ = 8.7 µmol/kg (3.4 mg/kg)50[7]

Table 3: Effect of Imidazo[1,2-a]pyridine Derivatives on Pro-inflammatory Markers

Compound IDCell LineTreatmentEffectReference
MIA MDA-MB-231 and SKOV3 cellsVarious concentrationsReduced expression of COX-2 and iNOS genes; Lowered levels of inflammatory cytokines.[2][3]
X10 LPS-stimulated RAW 264.7 macrophages10 µM64.8% inhibition of TNF-α release; 81.4% inhibition of IL-6 release.[5]
X12 LPS-stimulated RAW 264.7 macrophages10 µM>50% inhibition of IL-6 expression.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. These protocols can be adapted for the evaluation of This compound .

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Cell-Based Assay for Anti-Inflammatory Activity in Macrophages

This assay assesses the effect of a compound on the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitrite (NO) measurement

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Measure the accumulation of nitrite in the supernatant as an indicator of NO production using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxic effects of the compound.

  • Calculate the percentage of inhibition of cytokine and NO production for each concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model of acute inflammation to evaluate the in vivo efficacy of an anti-inflammatory compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Visualizations

Proposed Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits COX2_protein COX-2 Protein Compound->COX2_protein Inhibits Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_protein Substrate Gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Gene Induces Transcription

Caption: Postulated anti-inflammatory mechanism of action.

General Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50 IC₅₀/ED₅₀ Determination COX_Assay->IC50 Macrophage_Assay LPS-stimulated Macrophage Assay Cytokine_Analysis Cytokine & NO Measurement Macrophage_Assay->Cytokine_Analysis Cytokine_Analysis->IC50 Animal_Model Carrageenan-Induced Paw Edema Efficacy_Testing Efficacy Assessment Animal_Model->Efficacy_Testing SAR Structure-Activity Relationship Efficacy_Testing->SAR IC50->Animal_Model IC50->SAR Start Compound Synthesis (this compound) Start->COX_Assay Start->Macrophage_Assay

Caption: General workflow for anti-inflammatory drug discovery.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. Although direct experimental data for This compound is currently scarce, the substantial body of evidence for structurally related analogues strongly supports its potential as an anti-inflammatory compound. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to initiate the investigation of this and other similar molecules. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this core structure are found in several commercially available drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). The development of efficient and environmentally friendly synthetic methods to access these valuable compounds is a significant area of research. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives, focusing on methodologies that are of practical use to researchers in academia and the pharmaceutical industry.

I. Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a catalyst.

Data Presentation: GBB Reaction Conditions and Yields
EntryAldehydeIsocyanideCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
12-Azidobenzaldehydetert-Butyl isocyanideNH4Cl (20)MeOHRT12 h82[4]
22-Azidobenzaldehydetert-Butyl isocyanideNH4Cl (20)MeOH608 h82[4]
32-Azidobenzaldehydetert-Butyl isocyanideNH4Cl (20)MeOHMW, 7530 min89[4]
4FurfuralCyclohexyl isocyanideNoneWaterUltrasound-86[3]
5BenzaldehydeCyclohexyl isocyanideSc(OTf)3 (10)MeOHMW--[1]
63-Formyl-chromoneVarious isocyanidesNH4Cl (20)EtOHMW--[5]
7Various aldehydesVarious isocyanidesp-Toluenesulfonic acid (10)EtOHUltrasound3 h77-91[6]
Experimental Protocol: Microwave-Assisted GBB Synthesis of N-tert-butyl-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine

Materials:

  • 2-Azidobenzaldehyde

  • 2-Aminopyridine

  • tert-Butyl isocyanide

  • Ammonium chloride (NH4Cl)

  • Methanol (MeOH)

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

Procedure: [4]

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add 2-azidobenzaldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and ammonium chloride (0.20 mmol, 20 mol%).

  • Add methanol (3 mL) to the vial.

  • Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave energy at 75 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Logical Relationship: Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine 2-Aminopyridine Imine Schiff Base (Imine) Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Product [1,5]-Hydride Shift (Aromatization) Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Imine Three_Component_Workflow Start Start Reactants Combine 2-Aminopyridine, Aldehyde, and Alkyne Start->Reactants Solvent_Catalyst Add Solvent (Toluene) and Catalyst (e.g., CuI) Reactants->Solvent_Catalyst Reaction Heat to Reflux Solvent_Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Filter, and Evaporate Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Product Purification->Product Haloketone_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine 2-Aminopyridine SN2_Product Pyridinium Salt (S_N2 Product) Aminopyridine->SN2_Product Nucleophilic Attack Haloketone α-Haloketone Haloketone->SN2_Product Cyclized_Intermediate Cyclized Intermediate SN2_Product->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Dehydration

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazopyridine analogs, a class of heterocyclic compounds of significant interest in pharmaceutical research. Imidazopyridines form the core structure of numerous drugs, including Zolpidem and Alpidem.[1] Traditional synthesis methods often require long reaction times and harsh conditions.[1] Microwave-assisted organic synthesis offers a powerful alternative, providing rapid, efficient, and often higher-yielding routes to these valuable scaffolds.[1] This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times.[1]

Advantages of Microwave-Assisted Synthesis:
  • Increased Reaction Rates: Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[1]

  • Higher Yields: Reactions performed under microwave conditions frequently result in higher isolated yields compared to conventional heating methods.[1]

  • Improved Purity: Shorter reaction times and lower overall thermal stress can lead to fewer side products and cleaner reaction profiles.[1]

Experimental Protocols

Protocol 1: Two-Component Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is based on the reaction of a substituted 2-aminopyridine with a substituted phenacyl bromide.[1]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Microwave Synthesizer (e.g., CEM Discover SP)

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.[1]

  • Add ethanol (3 mL) to the vial.[1]

  • Seal the vial with a cap and place it in the cavity of the microwave reactor.[1]

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Three-Component Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Amino-imidazo[1,2-a]pyridines

This protocol describes a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, which is an efficient method for creating diverse imidazopyridine libraries.[1][2][3]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (4 mL)

  • Scandium(III) triflate (10 mol%)[1]

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Microwave Synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).[1]

  • Add methanol (4 mL) and a magnetic stirrer bar.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.[1]

  • After cooling, remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.[1]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aryl-3-vinylimidazo[1,2-a]pyridines
EntryMethodTemperature (°C)TimeYield (%)
1ConventionalReflux12 h75
2Microwave10010 min92

Data presented here is illustrative and based on typical improvements seen with microwave synthesis.[1]

Table 2: Microwave-Assisted GBB Reaction for Synthesis of 3-Amino-imidazo[1,2-a]pyridine Analogs
Entry2-AminopyridineAldehydeIsocyanideTime (min)Yield (%)
12-AminopyridineBenzaldehydetert-Butyl isocyanide1585
22-Amino-5-methylpyridine4-ChlorobenzaldehydeCyclohexyl isocyanide2082
32-Amino-5-bromopyridine4-MethoxybenzaldehydeBenzyl isocyanide1588

Yields are representative for this type of reaction under microwave irradiation.

Table 3: Biological Activity of Selected Imidazopyridine Analogs

Imidazopyridine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Some analogs act as inhibitors of key signaling pathways involved in cancer progression.[7][8]

Compound IDTargetBiological Activity (IC50)Cell LineReference
9b PD-1/PD-L1 Interaction9.3 µM-[2]
9j PD-1/PD-L1 Interaction1.8 µM-[2]
Compound 15 Antiproliferative1.6 µMMCF7 (Breast Cancer)[9]
Compound 14 Antiproliferative8.0 µMGlioblastoma[6]
Compound 8 Antiproliferative1.8-3.2 µMHeLa, SW620, HCT116[6]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the microwave-assisted synthesis of imidazopyridines and a representative signaling pathway targeted by these compounds.

G cluster_workflow Experimental Workflow A Reactant Mixing (2-aminopyridine, aldehyde, isocyanide) B Microwave Irradiation (Sealed Vial, 80-100°C, 5-20 min) A->B C Cooling and Workup (Filtration or Solvent Removal) B->C D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General workflow for microwave-assisted imidazopyridine synthesis.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation promotes Inhibitor Imidazopyridine Analog Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by imidazopyridine analogs.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Suzuki coupling with this compound?

A1: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent system, and ensuring strictly anaerobic (oxygen-free) reaction conditions. The imidazo[1,2-a]pyridine core can coordinate to the palladium center, potentially inhibiting the catalyst, making the selection of bulky, electron-rich ligands particularly important.

Q2: I am not seeing any product formation. What are the likely causes?

A2: A complete lack of product formation can be due to several factors:

  • Catalyst Inactivity: Your palladium catalyst may be deactivated. This can happen due to exposure to oxygen or impurities in the starting materials or solvents.

  • Incorrect Base: The base might be too weak or poorly soluble in the reaction medium to facilitate the crucial transmetalation step.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Reagent Quality: Ensure your this compound, boronic acid, and other reagents are pure.

Q3: My reaction is giving a low yield. How can I improve it?

A3: Low yields are a common issue. Consider the following to optimize your reaction:

  • Ligand Screening: The choice of phosphine ligand is crucial. For heteroaryl halides, bulky and electron-rich ligands often improve catalytic activity.

  • Base Optimization: The strength and nature of the base can significantly impact the yield. A screening of different bases is recommended.

  • Solvent System: The polarity and composition of the solvent can affect the solubility of reagents and the reaction rate.

  • Reaction Time and Temperature: Increasing the reaction time or temperature may drive the reaction to completion.

Q4: I am observing significant side products, such as debromination of my starting material or homocoupling of the boronic acid. What can I do to minimize these?

A4: Side product formation can be minimized by:

  • Rigorous Degassing: Thoroughly degas your solvents and the reaction mixture to remove oxygen, which promotes boronic acid homocoupling.

  • Using Boronic Esters: Pinacol esters or other boronic esters are often more stable than boronic acids and less prone to protodeboronation (replacement of the boronic acid group with a hydrogen).

  • Careful Choice of Base: Some strong bases can promote side reactions. Using a milder base or a fluoride source like KF might be beneficial.

Q5: Is the ethyl ester group on my starting material stable under typical Suzuki coupling conditions?

A5: The ethyl ester group is generally stable under many Suzuki coupling conditions. However, the use of strong, nucleophilic bases (like NaOH or KOH) in combination with aqueous solvents and elevated temperatures can lead to hydrolysis of the ester to the corresponding carboxylic acid. To avoid this, consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No Reaction / Very Low Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). - Consider using a pre-catalyst that is more stable to air.
2. Inappropriate Ligand- Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The nitrogen on the imidazopyridine ring can poison the catalyst, and these ligands can mitigate this effect.
3. Insufficiently Basic or Insoluble Base- Switch to a stronger or more soluble base. For instance, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered to maximize its surface area.
4. Low Reaction Temperature- Gradually increase the reaction temperature in increments of 10-20 °C.
Low Yield of Desired Product 1. Inefficient Transmetalation- The choice of base is critical for activating the boronic acid. A screening of bases from different classes (carbonates, phosphates, fluorides) is advisable. - Using a boronic ester (e.g., pinacol ester) can sometimes improve transmetalation efficiency.
2. Catalyst Deactivation- Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). - Use a ligand-to-palladium ratio of 2:1 or higher to stabilize the active catalytic species.
3. Incomplete Reaction- Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Significant Side Product Formation 1. Homocoupling of Boronic Acid- Ensure all solvents and the reaction mixture are thoroughly degassed. Sparging with an inert gas for an extended period or using freeze-pump-thaw cycles is recommended.
2. Protodeboronation of Boronic Acid- Use a more stable boronic ester instead of the boronic acid. - Minimize the amount of water in the reaction mixture, or consider anhydrous conditions. - Using KF as the base can sometimes suppress this side reaction.[1]
3. Debromination of Starting Material- This can be caused by certain catalyst/ligand combinations or impurities. Trying a different palladium source or ligand may help.
4. Hydrolysis of Ethyl Ester- Avoid strong, nucleophilic bases like NaOH or KOH. - Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Minimize the amount of water in the solvent system.
Difficult Product Purification 1. Co-elution with Boronic Acid Byproducts- After the reaction, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to wash away unreacted boronic acid and its byproducts.
2. Residual Palladium Catalyst- Pass the crude product through a plug of silica gel or a specialized palladium scavenger.

Data Presentation: Suzuki Coupling of Analogous Imidazo[1,2-a]Pyridine Systems

The following table summarizes reaction conditions and yields for Suzuki coupling reactions of bromo-imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME8012~70-90A common starting point, but may be less effective for challenging substrates.
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O1008~80-95Often a reliable catalyst for heteroaromatic systems.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene11016>90Buchwald-Hartwig ligands are excellent for difficult couplings.
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF8012>90Another highly effective Buchwald-Hartwig ligand system.

Note: Yields are representative for analogous bromo-imidazo[1,2-a]pyridine substrates and may vary for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): Sparge the reaction mixture with the inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (Ar-Pd(II)-Ar')L2 oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') transmetalation_complex->product start_halide Aryl Halide (Ar-X) start_halide->oa_complex boronic_acid Boronic Acid/Ester (Ar'-B(OR)2) boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_conditions Verify Basic Conditions: - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? start->check_conditions check_conditions->start Conditions NOT OK (Rectify and Retry) catalyst_issue Potential Catalyst Issue check_conditions->catalyst_issue Conditions OK optimize_catalyst Optimize Catalyst System: - Screen different Pd sources - Screen bulky, electron-rich ligands - Increase catalyst loading catalyst_issue->optimize_catalyst base_issue Potential Base/Solvent Issue optimize_base_solvent Optimize Base/Solvent: - Screen different bases (K2CO3, K3PO4, Cs2CO3) - Screen different solvents/mixtures base_issue->optimize_base_solvent temp_time_issue Potential Temp/Time Issue optimize_temp_time Optimize Reaction Parameters: - Increase temperature - Increase reaction time temp_time_issue->optimize_temp_time optimize_catalyst->base_issue Still Low Yield success Improved Yield optimize_catalyst->success Success optimize_base_solvent->temp_time_issue Still Low Yield optimize_base_solvent->success Success optimize_temp_time->success Success

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Optimizing Palladium-Catalyzed Imidazopyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed coupling of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of substituted imidazopyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the palladium-catalyzed C-N coupling of halo-imidazopyridines with amines (Buchwald-Hartwig amination).

Q1: My reaction shows low or no conversion. What are the most common initial checks?

Low conversion in Buchwald-Hartwig aminations involving imidazopyridines can stem from several factors, as these reactions are often sensitive to the reaction conditions. Here are the primary areas to investigate:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the entire setup and reaction duration.

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous solvents and ensure your amine and halo-imidazopyridine are pure.

  • Catalyst Poisoning: The pyridine nitrogen in the imidazopyridine substrate can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a common challenge with 2-halo-pyridines and related heterocycles. The choice of a sufficiently bulky ligand is crucial to mitigate this effect.

Q2: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition and aggregation into inactive palladium nanoparticles. This can be caused by:

  • High Temperatures: While heating is often necessary, excessive temperatures (typically >120 °C) can promote catalyst decomposition.

  • Suboptimal Ligand Choice: An inappropriate ligand may not sufficiently stabilize the palladium center at the required reaction temperature.

  • High Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can lead to aggregation.

Solutions:

  • Lower the reaction temperature (e.g., to 80-100 °C) and potentially increase the reaction time.

  • Ensure you are using a suitable bulky, electron-rich phosphine ligand that can stabilize the catalyst.

  • Screen different ligands that may offer better thermal stability.

Q3: How do I choose the right ligand and palladium source?

The choice of ligand is arguably the most critical parameter for a successful imidazopyridine coupling.

  • Ligand Selection: For challenging substrates like electron-poor or sterically hindered imidazopyridines, bulky and electron-rich biaryl phosphine ligands are generally the most effective. Commonly successful ligands for N-heterocycles include XPhos, SPhos, RuPhos, and BrettPhos . Bidentate ligands like Xantphos have also been shown to be effective in specific cases.

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species. Using a precatalyst , such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), is often more reliable as they form the active LPd(0) species more cleanly and efficiently upon exposure to a base.

Q4: Which base should I use for my reaction?

The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine. The choice of base can significantly impact the reaction rate and outcome.

  • Strong Bases: Strong, non-nucleophilic bases like NaOtBu and LiHMDS are frequently used and often lead to higher reaction rates. However, they may not be compatible with base-sensitive functional groups on your substrates. LiHMDS was found to be critical for achieving high yields in the coupling of 4-amino-3-bromopyridine.

  • Weaker Bases: Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.

Q5: My starting aryl halide is a chloride, and the reaction is not working. What should I do?

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in palladium-catalyzed couplings due to the strength of the C-Cl bond, making oxidative addition more difficult.

Solutions:

  • Switch to a More Active Halide: If possible, synthesize the corresponding bromo- or iodo-imidazopyridine. Aryl bromides are often a good compromise between reactivity and stability.

  • Use a More Active Catalyst System: For aryl chlorides, more electron-rich and sterically demanding ligands are typically required. Ligands like RuPhos or BrettPhos in combination with a strong base are often necessary.

  • Increase Temperature: Higher reaction temperatures may be needed to facilitate the oxidative addition of the aryl chloride.

Q6: I am seeing side products in my reaction. What are the common ones and how can I minimize them?

Several side reactions can compete with the desired C-N coupling:

  • Hydrodehalogenation: This is the replacement of the halogen with a hydrogen atom. It can occur if there are trace amounts of water or if the catalytic cycle is inefficient.

  • Homocoupling: Dimerization of the starting amine or aryl halide can sometimes be observed.

  • Diarylation: In the case of primary amines, a second molecule of the halo-imidazopyridine can react with the product to form a diarylamine. Using a ligand with appropriate steric bulk can help to prevent this.

Solutions:

  • Ensure strictly anhydrous and inert conditions.

  • Optimize the ligand-to-palladium ratio.

  • Adjust the stoichiometry of your reactants. For primary amines, sometimes using a slight excess of the amine can favor monoarylation.

Data Presentation: Catalyst System Comparison

The following tables summarize quantitative data from the literature for the Buchwald-Hartwig amination of various halo-pyridines and related N-heterocycles. This data can serve as a starting point for optimizing the coupling of halo-imidazopyridines.

Table 1: Ligand and Base Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosLiHMDSTHF651640
2Pd₂(dba)₃RuPhosLiHMDSTHF651671
3Pd₂(dba)₃SPhosLiHMDSTHF651676
4RuPhos Precatalyst-LiHMDSTHF651683

Data adapted from a study on 3-halo-2-aminopyridines. This highlights the superior performance of the RuPhos precatalyst.

Table 2: Optimization for the Coupling of 4-Amino-3-bromopyridine with Benzylamine

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / BrettPhosLiHMDSToluene10012
2BrettPhos G3 PrecatalystLiHMDSToluene10045
3BrettPhos G1 PrecatalystNaHMDSToluene10035
4BrettPhos G1 PrecatalystNaOtBuToluene10025
5BrettPhos G1 PrecatalystLiHMDSToluene10082

Data adapted from Li et al. This demonstrates the critical role of both the precatalyst generation and the choice of base.

Experimental Protocols

The following is a general experimental protocol for the palladium-catalyzed amination of a halo-imidazopyridine. This should be used as a starting point and optimized for specific substrates.

General Protocol for Buchwald-Hartwig Amination of a Bromo-imidazopyridine

Materials:

  • Bromo-imidazopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 2-4 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an argon atmosphere, add the bromo-imidazopyridine, the palladium precatalyst (or palladium source and ligand), and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted imidazopyridine.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing palladium-catalyzed imidazopyridine coupling.

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Complex oa_complex->amine_complex Amine Association amido_complex Amido Complex amine_complex->amido_complex Deprotonation hx [Base-H]X amine_complex->hx amido_complex->pd0:w Reductive Elimination product Product (Ar-NR'R'') amido_complex->product reactants Ar-X + HNR'R'' reactants->oa_complex Ar-X base Base base->amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low / No Conversion check1 Check Inert Atmosphere & Reagent Quality start->check1 decision1 Issue Resolved? check1->decision1 screen_ligand Screen Bulky Ligands (XPhos, RuPhos, etc.) decision1->screen_ligand No success Successful Coupling decision1->success Yes screen_base Screen Bases (NaOtBu, LiHMDS, Cs2CO3) screen_ligand->screen_base change_catalyst Switch to Precatalyst (e.g., G3/G4) screen_base->change_catalyst optimize_temp Optimize Temperature (80-110 °C) change_catalyst->optimize_temp optimize_temp->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Technical Support Center: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the condensation of a 2-aminopyridine with ethyl bromopyruvate. An alternative approach is the cyclization of a 2-aminopyridine with a suitable three-carbon synthon followed by bromination of the resulting imidazo[1,2-a]pyridine-2-carboxylate.

Q2: What is the expected yield for this synthesis?

A2: The yield can vary significantly based on the specific reaction conditions, purity of starting materials, and purification methods. Generally, yields for the synthesis of similar imidazo[1,2-a]pyridine derivatives can range from moderate to good (40-80%).[1] Optimization of reaction time, temperature, and base is crucial for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials, product, and any potential byproducts. The disappearance of the limiting starting material (usually the 2-aminopyridine derivative) indicates the reaction is nearing completion. Visualization can be done under UV light.[2]

Q4: What are the key safety precautions to take during this synthesis?

A4: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Brominating agents such as N-bromosuccinimide (NBS) are corrosive and should also be handled with care. Standard laboratory safety practices should be followed throughout the experiment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent. 4. Insufficient reaction time.1. Check the purity of 2-aminopyridine and ethyl bromopyruvate. 2. Ensure the reaction is heated to the appropriate temperature (typically reflux). 3. Use a mild inorganic base like sodium bicarbonate. Ethanol is a commonly used solvent.[1] 4. Monitor the reaction by TLC until the starting material is consumed.
Presence of Multiple Spots on TLC 1. Formation of byproducts. 2. Incomplete reaction. 3. Degradation of product.1. See the "Common Byproducts and Their Identification" section below. 2. Allow the reaction to proceed for a longer duration. 3. Avoid excessive heating or prolonged reaction times.
Difficulty in Product Purification 1. Co-elution of byproducts with the product during column chromatography. 2. Product is an oil instead of a solid.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Try recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to induce crystallization.
Product is Darkly Colored 1. Formation of polymeric byproducts. 2. Presence of residual iodine if used as a catalyst.1. Purify by column chromatography. 2. Wash the organic layer with a solution of sodium thiosulfate during the work-up to remove iodine.

Common Byproducts and Their Identification

The synthesis of this compound can lead to the formation of several byproducts. Understanding these impurities is crucial for optimizing the reaction and purification processes.

Byproduct Potential Cause Identification Removal Strategy
Unreacted 2-aminopyridine Incomplete reaction.TLC, 1H NMR (presence of characteristic aromatic signals of the starting material).Column chromatography.
Unreacted ethyl bromopyruvate Incomplete reaction.TLC, 1H NMR (presence of signals for the pyruvate moiety).Aqueous work-up and column chromatography.
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Hydrolysis of the bromide intermediate.Mass spectrometry (M-Br+OH), 1H NMR (absence of C3-H signal, presence of OH signal).Column chromatography.
Isomeric Byproducts (e.g., Ethyl 2-bromoimidazo[1,2-a]pyridine-3-carboxylate) Lack of regioselectivity during cyclization.1H and 13C NMR spectroscopy to distinguish between isomers based on chemical shifts and coupling patterns.Careful column chromatography may separate isomers.
Dibrominated products Over-bromination if direct bromination is used as a synthetic step.Mass spectrometry (M+Br), 1H NMR (fewer aromatic protons than expected).Column chromatography.
Hydrolyzed product (3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) Hydrolysis of the ethyl ester during work-up or purification.TLC (more polar spot), 1H NMR (absence of ethyl group signals).Acid-base extraction or column chromatography.
Quantitative Data Summary

The following table provides an illustrative summary of typical yields and purity under different reaction conditions. Note: This data is compiled from general knowledge of similar reactions and should be used as a guideline.

Reaction Conditions Yield (%) Purity (%) Major Byproduct(s)
Ethanol, NaHCO3, Reflux, 8h65-7590-95Unreacted starting materials
DMF, K2CO3, 80°C, 6h70-8092-97Isomeric byproducts
Acetonitrile, Et3N, RT, 24h50-6085-90Polymeric materials

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Aminopyridine and Ethyl Bromopyruvate

This protocol is adapted from the synthesis of a similar compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[1]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq).

  • Addition of Reagent: Slowly add ethyl bromopyruvate (1.05 eq) to the mixture at room temperature with stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Direct Bromination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
  • Reaction Setup: Dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane, and wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate (N-alkylated pyridine) 2-Aminopyridine->Intermediate + Ethyl bromopyruvate (Base, Solvent, Heat) Ethyl_bromopyruvate Ethyl bromopyruvate Product Ethyl 3-bromoimidazo[1,2-a]pyridine- 2-carboxylate Intermediate->Product Intramolecular cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Outcome LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions CheckConditions->MultipleSpots AnalyzeByproducts Identify Byproducts (NMR, MS) MultipleSpots->AnalyzeByproducts Yes GoodYield Good Yield & Purity MultipleSpots->GoodYield No OptimizePurification Optimize Purification (Column Chromatography) AnalyzeByproducts->OptimizePurification

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions Reactants 2-Aminopyridine + Ethyl bromopyruvate Desired_Product Ethyl 3-bromoimidazo[1,2-a]pyridine- 2-carboxylate Reactants->Desired_Product Desired Pathway Isomer Isomeric Byproduct Reactants->Isomer Alternative Cyclization Hydrolysis Hydrolyzed Product Desired_Product->Hydrolysis H2O Over_bromination Dibrominated Product Desired_Product->Over_bromination + Brominating Agent

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound derivatives?

A1: The two most prevalent and effective purification techniques for this class of compounds are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the physical properties of the target compound.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: An appropriate solvent system is crucial for good separation. A common starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ideal polarity is typically determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure effective separation on the column.[1]

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, the eluent is not polar enough. You can try gradually increasing the polarity. Consider adding a small amount of a more polar solvent, such as methanol or dichloromethane, to your hexane/ethyl acetate mixture.[1][2] For particularly polar compounds, a solvent system like dichloromethane/ethanol may be effective.[2]

Q4: During column chromatography, my compound eluted with the solvent front. How can I fix this?

A4: If your compound elutes with the solvent front, the solvent system is too polar.[1] You will need to switch to a less polar eluent. Always collect and check the initial fractions by TLC.[1] For subsequent attempts, decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

Q5: I'm observing "oiling out" instead of crystal formation during recrystallization. What is causing this and how can I resolve it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try adding more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.[1] Alternatively, using a lower-boiling point solvent might be beneficial.

Q6: My purified compound shows broad peaks in the NMR spectrum. What could be the issue?

A6: Broad NMR peaks can indicate the presence of paramagnetic impurities or compound aggregation. If inorganic impurities are suspected (e.g., from catalysts), filtering the crude product through a plug of celite or silica gel before final purification may help.[3] Aggregation can sometimes be addressed by using a different NMR solvent or by warming the sample.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1]
Column overloaded with crude material.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100).
Improperly packed column (channeling).Ensure the silica gel is packed uniformly without cracks or air bubbles.[1]
Compound instability on silica gel.Consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
Compound Not Eluting Solvent system is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate) or adding a small amount of a highly polar solvent (e.g., methanol).[1]
Low Recovery Compound is spread across many fractions at low concentration.Concentrate the fractions where the compound is expected and re-analyze by TLC.[1]
Compound is irreversible adsorbed onto the silica gel.If the compound is very polar, this can be an issue. Pre-adsorbing the crude material onto a small amount of silica gel before loading can sometimes help.
Recrystallization
Problem Possible Cause Solution
No Crystal Formation Solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound.
Compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Cooling is too rapid.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
"Oiling Out" Solution is too concentrated or cooled too quickly.Add more hot solvent to dissolve the oil, then allow it to cool more slowly.[1]
Inappropriate solvent.Experiment with different recrystallization solvents.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, dry-load by adsorbing the crude material onto a small amount of silica gel.[1] Carefully add the sample to the top of the column.

  • Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).[4] Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or hexane can be suitable starting points.[5]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can enhance the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product tlc TLC Analysis crude_product->tlc Assess Purity column Column Chromatography tlc->column Multiple Spots / Streaking recrystallization Recrystallization tlc->recrystallization One Major Spot pure_product Pure Product column->pure_product recrystallization->pure_product troubleshooting_column start Column Chromatography Issue issue What is the problem? start->issue no_elution Compound not eluting issue->no_elution No Movement poor_sep Poor separation issue->poor_sep Overlapping Spots sol_no_elution Increase eluent polarity (e.g., more EtOAc or add MeOH) no_elution->sol_no_elution sol_poor_sep Optimize solvent system via TLC (Rf 0.2-0.4) Check column packing poor_sep->sol_poor_sep

References

How to increase the yield of "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve reaction yield and product purity.

Problem 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Incorrect Reaction Conditions Optimize the base, solvent, and temperature. For the cyclization step, sodium bicarbonate (NaHCO₃) in a solvent like ethanol or DMF at reflux or elevated temperatures (e.g., 85°C) has been shown to be effective for similar syntheses.[1][2]
Poor Quality Starting Materials Ensure the purity of 2-aminopyridine and the ethyl 2-halo-3-oxobutanoate derivative. Impurities can lead to side reactions and lower yields.
Inefficient Bromination If synthesizing from Ethyl imidazo[1,2-a]pyridine-2-carboxylate, the choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane is a common choice. Control of temperature is crucial to prevent over-bromination or side reactions.
Decomposition of Product The imidazo[1,2-a]pyridine core can be sensitive to strong acids or bases and high temperatures over prolonged periods. Minimize reaction times and use milder conditions where possible.

Problem 2: Formation of Multiple Products or Impurities

Potential CauseRecommended Solution
Side Reactions Over-bromination can occur, leading to di- or tri-brominated species. Use of a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS) and careful temperature management can mitigate this. Polymerization of starting materials or intermediates can also be an issue; ensure a homogenous reaction mixture and appropriate stoichiometry.
Isomer Formation Depending on the synthetic route, regioisomers may form. For instance, in the cyclization step, reaction at different nitrogen atoms of a substituted 2-aminopyridine could lead to isomeric products. Purification by column chromatography is typically required to separate these isomers.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or addition of more reagent (if appropriate) may be necessary.

Problem 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Co-elution of Impurities If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).
Product Insolubility/Crystallization Issues The product may be a solid that is difficult to handle. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.[2]
Residual Catalyst or Reagents Ensure proper work-up procedures to remove catalysts and unreacted reagents. For example, washing the organic layer with aqueous solutions of a mild base (like NaHCO₃) or a chelating agent can help remove metal catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Cyclization: Reaction of a substituted 2-aminopyridine with an ethyl 2-halo-3-oxobutanoate to form the ethyl imidazo[1,2-a]pyridine-2-carboxylate core.

  • Bromination: Subsequent regioselective bromination at the C3 position using a suitable brominating agent like N-Bromosuccinimide (NBS).

Q2: How can I optimize the yield of the cyclization step?

The yield of the cyclization is highly dependent on the choice of base, solvent, and temperature. A study on a similar compound, ethyl imidazo[1,2-a]pyridine-3-carboxylate, showed that using 1.5 equivalents of NaHCO₃ in DMF at 85°C gave the highest yield (83%).[1] Other bases like Na₂CO₃ and K₂CO₃ also promoted the reaction, but with lower yields.[1] Solvents such as ethanol and dioxane resulted in inferior outcomes compared to DMF.[1]

Table 1: Optimization of Cyclization Conditions for a Related Imidazo[1,2-a]pyridine [1]

EntryBaseSolventTemperature (°C)Yield (%)
1NaHCO₃DMF8583
2NaHCO₃DMF7581
3NaHCO₃DMF9579
4NaHCO₃EtOHReflux63
5NaHCO₃Dioxane8565
6Na₂CO₃DMF8570
7K₂CO₃DMF8565

Q3: What are the key parameters to control during the bromination step?

The key parameters for a successful bromination are:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent.

  • Stoichiometry: Use a slight excess of the brominating agent (1.0-1.1 equivalents) to ensure complete conversion without significant over-bromination.

  • Temperature: The reaction is often carried out at room temperature or slightly below to control selectivity and minimize side reactions.

  • Solvent: Aprotic solvents like acetonitrile, dichloromethane, or chloroform are typically used.

Q4: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. LC-MS can also be used for more detailed analysis and confirmation of the product's mass.

Experimental Protocols

Protocol 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from procedures for similar imidazo[1,2-a]pyridine syntheses.[1][2]

  • To a solution of 2-aminopyridine (1.0 mmol) in anhydrous DMF (5 mL), add ethyl 2-chloro-3-oxobutanoate (1.1 mmol).

  • Add sodium bicarbonate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to 85°C and stir for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Protocol 2: Bromination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

  • Dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol) in acetonitrile (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_cyclization Step 1: Cyclization cluster_bromination Step 2: Bromination start 2-Aminopyridine + Ethyl 2-chloro-3-oxobutanoate reagents NaHCO3, DMF, 85°C start->reagents workup1 Aqueous Workup & Extraction reagents->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl imidazo[1,2-a]pyridine- 2-carboxylate purification1->product1 start2 Ethyl imidazo[1,2-a]pyridine- 2-carboxylate product1->start2 reagents2 NBS, Acetonitrile, 0°C to RT start2->reagents2 workup2 Quenching & Extraction reagents2->workup2 purification2 Recrystallization or Column Chromatography workup2->purification2 final_product Ethyl 3-bromoimidazo[1,2-a]pyridine- 2-carboxylate purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield check_conditions Verify Reaction Conditions (Base, Solvent, Temp) low_yield->check_conditions check_sm Check Starting Material Purity low_yield->check_sm optimize_bromination Optimize Bromination (Reagent, Temp) low_yield->optimize_bromination success Improved Yield & Purity check_conditions->success check_sm->success optimize_bromination->success impurities Multiple Products control_stoichiometry Control Stoichiometry of Brominating Agent impurities->control_stoichiometry purification_method Adjust Purification (Solvent System) impurities->purification_method monitor_reaction Monitor Reaction (TLC, LC-MS) impurities->monitor_reaction control_stoichiometry->success purification_method->success monitor_reaction->success

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Catalyst Deactivation in Pyridine-Based Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving pyridine-based substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with a pyridine substrate failing or giving consistently low yields?

A1: Low yields or reaction failure with pyridine substrates are common and can be attributed to several factors, primarily stemming from the inherent properties of the pyridine moiety. The primary challenge is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium catalyst.[1][2] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][3] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with pyridine substrates.[2]

  • Base Selection: The strength and type of base used can significantly influence the reaction outcome.

  • Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of the catalyst.

  • Oxygen Contamination: Inadequate degassing can lead to the oxidation and deactivation of the active Pd(0) catalyst.[4]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution.[5][6] This is a common deactivation pathway, especially when using sterically hindered monodentate phosphine ligands which can form unstable, under-ligated palladium complexes.[5] The presence of strongly coordinating groups, like the pyridine nitrogen, can exacerbate this issue.[5]

Solutions:

  • Improve Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen, which can oxidize the Pd(0) species.[4][5]

  • Use Stable Precatalysts: Employ modern, air- and moisture-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for the controlled generation of the active Pd(0) species.[1]

  • Switch to Bidentate Ligands: Consider using bidentate phosphine ligands like Xantphos or dppf, which form more stable complexes with palladium and are less prone to decomposition.[5]

Q3: My starting materials are being consumed, but I'm not getting the desired product. What are the likely side reactions?

A3: Several side reactions can compete with the desired cross-coupling, leading to the consumption of starting materials without the formation of the intended product. The most common are:

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester to the corresponding arene, where the boronic acid group is replaced by a hydrogen atom.[1] This is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid/ester and is often promoted by the presence of oxygen.[4][6] Thorough degassing of the reaction mixture is the most effective way to prevent homocoupling.[4]

  • Dehalogenation: In this side reaction, the halide on the pyridine substrate is replaced by a hydrogen atom. This can occur after the oxidative addition step. Optimizing the ligand and base, or lowering the reaction temperature, can sometimes mitigate dehalogenation.[1]

Q4: How do I choose the right ligand for a challenging pyridine-based Suzuki coupling?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing coordination by the pyridine nitrogen. For pyridine-containing substrates, bulky and electron-rich phosphine ligands are generally the most effective.[2] Ligands such as SPhos, XPhos, and RuPhos are often recommended as they can shield the palladium center and promote the desired catalytic cycle.[2]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of pyridine-based Suzuki reactions.

Table 1: Comparison of Palladium Complexes on Product Yield

EntryPalladium ComplexSolventBaseYield (%)
1Pd(dppf)Cl₂·CH₂Cl₂ToluenePyridine36.9
2Pd(PPh₃)₂Cl₂ToluenePyridine18.3
3Pd(o-tolP)₂Cl₂ToluenePyridine18.0
4Pd(PPh₃)₄ToluenePyridine13.8
5Pd(xantphos)Cl₂ToluenePyridine6.8
6Pd(dppe)Cl₂ToluenePyridine4.7

Reaction conditions: 4-pyridine boronate derivative and aryl iodide at room temperature for 1 hour.

Table 2: Effect of Different Solvents on Product Yield

EntrySolventYield (%)
1CPME68
2AcOEt64
32-MeTHF53
4CCl₄49
5DME49
61,4-dioxane38
71,2-DCE35
8THF24
9MeCN21
10Toluene19
11Xylenes19
12Acetone19
13MTBE28
14CHCl₃0
15MeOHNot Obtained
16DMSONot Obtained

Reaction conditions: 4-pyridine boronate derivative and aryl iodide with Pd(dppf)Cl₂·CH₂Cl₂ and pyridine base at room temperature for 24 hours.

Table 3: Influence of Various Bases on Product Yield

EntryBaseSolventYield (%)
1Na₃PO₄dioxane/H₂O (4:1)89
2Li₂CO₃dioxane/H₂O (4:1)75
3K₂CO₃dioxane/H₂O (4:1)68
4Na₂CO₃dioxane/H₂O (4:1)65
5Cs₂CO₃dioxane/H₂O (4:1)58
6CsFdioxane/H₂O (4:1)55
7KFdioxane/H₂O (4:1)45
8NaFdioxane/H₂O (4:1)30
9Li₃PO₄dioxane/H₂O (4:1)25
10NaOHdioxane/H₂O (4:1)extensive hydrolysis
11KOHdioxane/H₂O (4:1)extensive hydrolysis
12Organic Basesdioxane/H₂O (4:1)<10

Reaction conditions: Pyridine-2-sulfonyl fluoride and 2-thiopheneboronic acid pinacol ester with Pd(dppf)Cl₂ at 100 °C.[7]

Experimental Protocols

Protocol 1: General Procedure for a Pyridine-Based Suzuki Coupling Reaction

This protocol provides a general starting point for performing a Suzuki-Miyaura coupling with a pyridine substrate. Optimization of specific parameters may be required.

Materials:

  • Halopyridine

  • Pyridine boronic acid or ester

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the halopyridine, the pyridine boronic acid or ester, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[8]

Protocol 2: Diagnosing Catalyst Deactivation by Monitoring Reaction Kinetics with NMR Spectroscopy

This protocol describes how to monitor the progress of a Suzuki reaction in real-time using NMR spectroscopy to identify potential catalyst deactivation.

Procedure:

  • Sample Preparation: In an NMR tube, combine the halopyridine, pyridine boronic acid or ester, base, and a suitable deuterated solvent. Add an internal standard for quantitative analysis.

  • Initial Spectrum: Acquire an initial NMR spectrum of the reaction mixture before adding the catalyst to serve as a baseline (t=0).

  • Initiate Reaction: Add the palladium catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer pre-heated to the desired reaction temperature.

  • Time-Course Data Acquisition: Acquire a series of 1D NMR spectra at regular time intervals.[9] Modern spectrometers can be programmed to do this automatically.[9]

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard in each spectrum. Plot the concentration of the product and starting materials as a function of time. A plateau in product formation before the complete consumption of the limiting reagent is a strong indication of catalyst deactivation.

Protocol 3: Hot Filtration Test to Distinguish Homogeneous vs. Heterogeneous Catalysis

This test is used to determine if the active catalytic species is dissolved in the reaction mixture (homogeneous) or if it is a solid (heterogeneous), which can be useful when palladium black is observed.

Procedure:

  • Run the Reaction: Set up the Suzuki reaction as usual.

  • Mid-Reaction Filtration: At approximately 50% conversion (determined by a preliminary kinetics run or TLC/GC-MS analysis), quickly filter the hot reaction mixture through a syringe filter (to remove any solid catalyst, including palladium black) into a new, pre-heated reaction vessel.[10][11]

  • Continue the Reaction: Continue to heat and stir the filtrate under the same reaction conditions.

  • Analysis: Monitor the progress of the reaction in the filtrate.

    • If the reaction continues: This suggests that the active catalyst is soluble (homogeneous) and has passed through the filter.[10]

    • If the reaction stops: This indicates that the active catalyst is solid (heterogeneous) and was removed by filtration.[10][11]

Visualizations

The following diagrams illustrate key pathways and workflows related to catalyst deactivation in pyridine-based Suzuki reactions.

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Pyridine Substrate Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl Halide Aggregation Aggregation Active_Catalyst->Aggregation Slow Catalysis/ High Concentration Inactive_Complex Inactive [Pd(0)L(Py)] Complex Pyridine_Coordination->Inactive_Complex Catalytic_Cycle Productive Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black

Caption: Catalyst deactivation pathways in pyridine-based Suzuki reactions.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Purity, Stability) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Thorough Degassing) Check_Reagents->Check_Atmosphere Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Atmosphere->Optimize_Ligand Screen_Base Screen Bases (Strength, Solubility) Optimize_Ligand->Screen_Base Screen_Solvent Screen Solvents (Polar Aprotic) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature Screen_Solvent->Adjust_Temp Side_Reaction_Analysis Analyze for Side Products (Protodeboronation, Homocoupling) Adjust_Temp->Side_Reaction_Analysis Success Improved Yield Side_Reaction_Analysis->Success

Caption: A logical workflow for troubleshooting low yields.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Lu2082 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Lu2082(Ar)Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)u2082 + Base PdII_Diaryl Lu2082(Ar)Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Overcoming Low Reactivity of Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of bromopyridine substrates in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are bromopyridine substrates often considered challenging in cross-coupling reactions?

Bromopyridines can be difficult substrates for several reasons. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1] Additionally, the electron-deficient nature of the pyridine ring influences the reactivity of the C-Br bond.[2][3] The position of the bromine atom on the pyridine ring also significantly impacts reactivity.

Q2: How does the position of the bromine atom on the pyridine ring affect its reactivity?

The reactivity of bromopyridines is influenced by the position of the bromine atom relative to the nitrogen atom. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[3] Positions 2, 4, and 6 of the pyridine ring are activated by the nitrogen for nucleophilic aromatic substitution (SNAr).[4]

Q3: What are the most common cross-coupling reactions used for the functionalization of bromopyridines?

Commonly employed cross-coupling reactions for bromopyridines include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.[1][3]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.[5][6][7][8]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[9][10][11][12][13]

  • Heck Reaction: Forms C-C bonds with alkenes.[14][15][16][17][18]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with a bromopyridine substrate is giving a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling of bromopyridines can be attributed to several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1]

  • Inefficient Oxidative Addition: The C-Br bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.[1]

    • Solution: Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.[1]

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid and homocoupling can reduce the yield.[1]

    • Solution: To minimize protodeboronation, use anhydrous solvents and more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen.[1]

Q: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling is a common side reaction promoted by the presence of oxygen.[1]

  • Solution: Thoroughly degas the reaction mixture and solvents. This can be achieved by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture.[1]

Buchwald-Hartwig Amination

Q: I am struggling with the Buchwald-Hartwig amination of a 2-bromopyridine with a volatile amine. What is a practical solution?

Volatile amines can be challenging to handle under standard reaction conditions due to their low boiling points.[8][19]

  • Solution: Performing the reaction in a sealed tube is an effective method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines like methylamine, dimethylamine, ethylamine, and propylamine.[7][8][19] This technique provides an expedient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize.[7][8][19]

Sonogashira Coupling

Q: What are the optimal conditions for the Sonogashira coupling of a 2-amino-3-bromopyridine with a terminal alkyne?

For the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, the following conditions have been found to be optimal:

  • Catalyst: 2.5 mol% Pd(CF₃COO)₂[9][13]

  • Ligand: 5 mol% PPh₃[9][13]

  • Additive: 5 mol% CuI[9][13]

  • Base: 1 mL Et₃N[9][13]

  • Solvent: DMF[9][13]

  • Temperature: 100°C[9][13]

  • Time: 3 hours[9][13]

These conditions have been shown to produce the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%).[13]

Heck Reaction

Q: How can I improve the efficiency of a Heck reaction with 3-bromopyridine?

Recent studies have shown that supramolecularly-regulated palladium-catalyzed Mizoroki-Heck reactions between 3-bromopyridine and terminal olefins can be more efficient than non-supramolecular versions.[14][15] This approach utilizes a kinetically labile Zn⋯N interaction between the pyridine substrate and a zinc–porphyrin site for substrate binding.[14][15]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O (10:1)10016-24Low (3-15%)[20]
2-BromopyridineAryl boronic acidsPd(OAc)₂None (ligand-free)K₂CO₃iPrOH/H₂O801-2Good to Excellent[21]
4-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃MeCN/H₂O (4:1)801-2Variable[22]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBuᵗToluene80460[6]
2-BromopyridinesVolatile aminesPd(OAc)₂ (5)dppp (10)NaOᵗBuToluene8014Good[8][19]
6-Bromopyridin-3-amineVarious aminesPd₂(dba)₃XPhosLiHMDSTHF6516-

Table 3: Conditions for Sonogashira Coupling of Aminobromopyridines

Bromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF1003up to 96[9]
2-Amino-4-bromopyridineTerminal alkynesPd complexCu(I) co-catalystAmine base----
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd[PPh₃]₄ (0.15 equiv)CuI (0.3 equiv)Et₃NTHFRT1692[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[1][23]

  • Degassing: Seal the flask and evacuate and backfill with the inert gas three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.[1][24]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Volatile Amine

This protocol is adapted for the use of volatile amines.

  • Reaction Setup: To a sealable reaction tube, add the 2-bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., NaOᵗBu, 2.0 eq) in an appropriate solvent like toluene.[8][19]

  • Amine Addition: Cool the tube to -78 °C and add the liquefied volatile amine (5.0 eq).[19]

  • Sealing and Reaction: Seal the tube and heat the reaction mixture to 80 °C overnight (approximately 14 hours).[19]

  • Work-up: After cooling to room temperature, carefully open the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.[5]

  • Purification: Purify the product by column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble glassware under inert atmosphere Reagents Add bromopyridine, coupling partner, catalyst, ligand, and base Setup->Reagents Degas Degas reaction mixture Reagents->Degas Solvent Add degassed solvent Degas->Solvent Heat Heat to desired temperature and stir Solvent->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Cool and quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Catalyst Inhibition? Start->Check_Catalyst Use_Bulky_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand Yes Check_OA Inefficient Oxidative Addition? Check_Catalyst->Check_OA No Use_Bulky_Ligand->Check_OA Increase_Temp Increase reaction temperature Check_OA->Increase_Temp Yes Check_Side_Reactions Side Reactions Present? Check_OA->Check_Side_Reactions No Screen_Catalysts Screen different catalysts/ligands Increase_Temp->Screen_Catalysts Screen_Catalysts->Check_Side_Reactions Anhydrous_Conditions Use anhydrous solvents Check_Side_Reactions->Anhydrous_Conditions Protodeboronation Degas_Thoroughly Thoroughly degas the reaction mixture Check_Side_Reactions->Degas_Thoroughly Homocoupling End Improved Yield Check_Side_Reactions->End No Stable_Reagents Use stable boronic esters Anhydrous_Conditions->Stable_Reagents Stable_Reagents->End Degas_Thoroughly->End

Caption: Troubleshooting logic for addressing low yields in cross-coupling reactions.

References

Technical Support Center: Synthesis of Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted imidazopyridines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of imidazopyridines.

Problem 1: Low or No Product Yield in Ortoleva-King Type Reactions

Possible Causes and Solutions:

  • Incomplete α-Halogenation of the Ketone: The initial step of the Ortoleva-King reaction is the formation of an α-haloketone. If this step is inefficient, the overall yield will be low.

    • Troubleshooting:

      • Ensure the use of a suitable halogenating agent (e.g., I₂, NBS).

      • The reaction can be acid-catalyzed; ensure appropriate acidic conditions if required by the specific protocol.[1]

      • Monitor the formation of the α-haloketone by TLC or LC-MS before adding the aminopyridine.

  • Oxidation of 2-Aminopyridine: Excess iodine or other oxidizing agents can lead to the oxidation of the 2-aminopyridine starting material, resulting in highly polar, often inseparable byproducts and reduced yield.[2]

    • Troubleshooting:

      • Use a stoichiometric or only a slight excess of the halogenating agent. One protocol suggests 1.2 equivalents of I₂.[3]

      • Consider portion-wise addition of the 2-aminopyridine to the reaction mixture.

      • If oxidation is suspected, analyze the crude reaction mixture for highly polar byproducts.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.

    • Troubleshooting:

      • Optimize the reaction temperature. Some protocols suggest heating up to 110 °C.[3]

      • Choose an appropriate solvent. While some reactions are performed neat, others may benefit from a solvent to control the reaction rate and prevent side reactions.

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Problem 2: Formation of Regioisomers with Substituted 2-Aminopyridines

Possible Causes and Solutions:

  • Lack of Regioselectivity in Nucleophilic Attack: When using an asymmetrically substituted 2-aminopyridine, the initial nucleophilic attack by the pyridine nitrogen can occur from either side of the amino group, leading to a mixture of regioisomers.

    • Troubleshooting:

      • The electronic and steric properties of the substituents on the 2-aminopyridine ring can influence regioselectivity. Electron-donating groups may favor attack at the more distant nitrogen, while bulky groups may hinder attack at the adjacent nitrogen.

      • Careful selection of reaction conditions (solvent, temperature, catalyst) can sometimes influence the isomeric ratio.

      • If a mixture of isomers is unavoidable, focus on developing an effective purification strategy.

  • Purification Challenges: Regioisomers often have very similar polarities, making their separation by standard column chromatography difficult.

    • Troubleshooting:

      • HPLC: High-performance liquid chromatography (HPLC) is often the most effective method for separating regioisomers. A method using an Amaze HD column has been developed for separating pyridine isomers and may be adaptable.[4]

      • Crystallization: Fractional crystallization can be a powerful technique for separating isomers if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system. Careful screening of solvents is necessary.[5][6]

Problem 3: Incomplete Reaction or Formation of Intermediates in Solid-Phase Synthesis

Possible Causes and Solutions:

  • Incomplete Cyclization: The final cyclization step to form the imidazopyridine ring may be sluggish on a solid support.

    • Troubleshooting:

      • Increase the reaction temperature and/or time.

      • Use a higher concentration of the aldehyde component.

      • Optimize the solvent. DMSO has been shown to be effective in driving the cyclization to completion.

  • Formation of Byproducts: Incomplete reactions can lead to the isolation of stable intermediates, such as a dihydro-3-deazapurine or a Schiff's base.[7]

    • Troubleshooting:

      • Monitor the reaction progress carefully using cleavage of a small sample from the resin followed by LC-MS analysis to ensure complete conversion to the desired product.

      • If intermediates are observed, resubmit the resin to the reaction conditions for a longer period or at a higher temperature.

Problem 4: Low Yields in Debus-Radziszewski Synthesis

Possible Causes and Solutions:

  • Side Reactions: The Debus-Radziszewski reaction is known to sometimes produce low yields due to competing side reactions.

    • Troubleshooting:

      • The use of a catalyst, such as a low-melting mixture of urea–ZnCl₂, has been shown to improve yields.

      • Microwave irradiation can sometimes improve yields and reduce reaction times compared to conventional heating.

      • Careful control of stoichiometry and reaction conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Ortoleva-King synthesis of imidazopyridines?

A1: The most common side reactions include:

  • Oxidation of the 2-aminopyridine starting material , especially when an excess of iodine is used, leading to the formation of highly polar byproducts.[2]

  • Formation of a mixture of regioisomers if an asymmetrically substituted 2-aminopyridine is used.

  • Self-condensation of the ketone starting material under basic conditions, which can compete with the desired reaction.[8][9]

Q2: How can I control regioselectivity when using a substituted 2-aminopyridine?

A2: Controlling regioselectivity can be challenging. Key strategies include:

  • Exploiting electronic and steric effects: Substituents on the pyridine ring can direct the cyclization to a preferred position.

  • Optimizing reaction conditions: Systematically varying the solvent, temperature, and catalyst may influence the ratio of regioisomers.

  • Employing a purification strategy: If a mixture is formed, focus on separation techniques like HPLC or fractional crystallization.[4][5]

Q3: My reaction is complete, but I am struggling to purify the final imidazopyridine product. What are some common purification challenges and solutions?

A3: Common purification challenges include:

  • Separating regioisomers: As mentioned above, HPLC and fractional crystallization are often necessary.[4][5]

  • Removing unreacted starting materials: If the starting materials have significantly different polarities from the product, column chromatography is usually effective.

  • Eliminating polar byproducts: Byproducts from the oxidation of 2-aminopyridine can be highly polar and may streak on silica gel. A polar wash during the workup or using a different stationary phase for chromatography might be necessary.

Q4: What is the role of the base in the synthesis of imidazopyridines?

A4: The base plays a crucial role in several synthetic routes. In the Tschitschibabin reaction, a base like sodium bicarbonate is used to facilitate the reaction under milder conditions.[10] In other methods, the base is essential for the final cyclization and aromatization steps. The choice and amount of base can significantly impact the reaction yield and byproduct formation.

Q5: I am performing a multicomponent reaction to synthesize a substituted imidazopyridine, and the yield is low. What should I investigate?

A5: For multicomponent reactions, consider the following:

  • Reactivity of the components: The electronic nature of the substituents on the aldehyde, aminopyridine, and the third component (e.g., alkyne, isonitrile) can affect the reaction efficiency. For example, electron-withdrawing groups on aldehydes may lead to higher yields in some cases.

  • Catalyst efficiency: Many multicomponent reactions for imidazopyridine synthesis are catalyzed. Ensure the catalyst is active and used in the correct loading.

  • Reaction conditions: Temperature, solvent, and concentration are critical parameters to optimize for these complex transformations.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Model Ortoleva-King Reaction

Entry2-Aminopyridine (equiv.)I₂ (equiv.)Temperature (°C)Time (h)Yield (%)Reference
12.31.2110440-60[3]
21.20.3Ambient24Variable[11]

Note: Yields are highly substrate-dependent and the conditions listed are for specific examples found in the literature.

Experimental Protocols

General Protocol for the One-Pot Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol is adapted from the literature and should be optimized for specific substrates.[3]

  • Reaction Setup: In a reaction vessel, combine the acetophenone derivative (1.0 equiv.), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.). The reaction can be run neat.

  • First Step (Ortoleva-King Reaction): Heat the reaction mixture to 110 °C for 4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Second Step (Cyclization): After cooling the reaction mixture, add an aqueous solution of a suitable base (e.g., NaOH). Heat the mixture to 100 °C for 1 hour.

  • Workup and Purification: After cooling to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

troubleshooting_workflow cluster_sm Starting Material Issues cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Troubleshooting start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions side_reactions Investigate Potential Side Reactions start->side_reactions sm_impure Impure Starting Materials? check_sm->sm_impure sm_degraded Degraded Reagents? check_sm->sm_degraded temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Incorrect Reaction Time? check_conditions->time_issue solvent_issue Inappropriate Solvent? check_conditions->solvent_issue oxidation Oxidation of Aminopyridine? side_reactions->oxidation regioisomers Formation of Regioisomers? side_reactions->regioisomers dimerization Dimerization/Self-Condensation? side_reactions->dimerization purify_sm Purify/Recrystallize Starting Materials sm_impure->purify_sm Yes new_reagents Use Freshly Opened or Purified Reagents sm_degraded->new_reagents Yes end Improved Yield purify_sm->end new_reagents->end optimize_temp Optimize Temperature (Stepwise Increase/Decrease) temp_issue->optimize_temp Yes optimize_time Run Time Course Study (Monitor by TLC/LC-MS) time_issue->optimize_time Yes optimize_solvent Screen Different Solvents solvent_issue->optimize_solvent Yes optimize_temp->end optimize_time->end optimize_solvent->end adjust_stoichiometry Adjust Stoichiometry of Oxidizing Agent oxidation->adjust_stoichiometry Yes purification_strategy Develop HPLC or Crystallization Method regioisomers->purification_strategy Yes adjust_concentration Adjust Reactant Concentrations dimerization->adjust_concentration Yes adjust_stoichiometry->end purification_strategy->end adjust_concentration->end

Caption: Troubleshooting workflow for low or no product yield.

ortoleva_king_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway ketone Acetophenone Derivative haloketone α-Haloketone ketone->haloketone + I₂ intermediate Ortoleva-King Intermediate haloketone->intermediate aminopyridine 2-Aminopyridine aminopyridine->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Base product Imidazo[1,2-a]pyridine cyclized_intermediate->product Aromatization oxidized_ap Oxidized 2-Aminopyridine aminopyridine_side 2-Aminopyridine aminopyridine_side->oxidized_ap Excess I₂

Caption: Ortoleva-King reaction pathway and a common side reaction.

References

Improving regioselectivity in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve regioselectivity in imidazopyridine synthesis.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: My Groebke-Blackburn-Bienaymé (GBB) reaction is producing a mixture of imidazo[1,2-a]pyridine isomers. How can I improve the regioselectivity?

Possible Causes:

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine or the aldehyde can influence which nitrogen atom of the aminopyridine preferentially attacks the intermediate.

  • Electronic Effects: The electronic properties of substituents on the 2-aminopyridine can alter the nucleophilicity of the endocyclic versus exocyclic nitrogen atoms.

  • Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst can significantly impact the reaction pathway and favor the formation of one regioisomer over another.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product ratios.

Suggested Solutions:

  • Catalyst Optimization:

    • Systematically screen a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OAc)₂) and Brønsted acids (e.g., TFA, p-TsOH).[1][2][3] For instance, scandium triflate (Sc(OTf)₃) is a commonly used and effective catalyst for the GBB reaction.[2][3]

    • Consider using organocatalysts like dibenziodolium triflate, which can act as a hybrid hydrogen- and halogen-bond donor to activate carbonyl and imine groups, potentially enhancing regioselectivity.[4]

  • Solvent Selection:

    • Evaluate a range of solvents with varying polarities, such as methanol, ethanol, toluene, and acetonitrile. Greener solvents like ethanol have been used effectively.[2]

    • For certain substrates, aprotic polar solvents like DMF or DMSO might be beneficial, although they can be more challenging to remove.[5][6]

  • Temperature Control:

    • Attempt the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.

    • Conversely, higher temperatures might favor the thermodynamically more stable isomer. Experiment with a range of temperatures (e.g., room temperature, 60 °C, 110 °C) to determine the optimal condition for your specific substrates.[1]

  • Protecting Group Strategy:

    • If the 2-aminopyridine has multiple reactive sites leading to poor regioselectivity, consider a protecting group strategy. For example, to obtain imidazo[1,2-c]pyrimidin-5-amines, the more reactive amino group at the 2-position can be protected, directing the reaction to the amine at the 4-position.[1]

Issue 2: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Question: I have identified the correct regioisomer, but the reaction yield is consistently low. What steps can I take to improve it?

Possible Causes:

  • Inefficient Catalyst: The chosen catalyst may have low activity for your specific substrates.

  • Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for achieving high conversion.

  • Presence of Water: Many catalysts used in imidazopyridine synthesis, particularly Lewis acids, are sensitive to moisture.

  • Atmosphere: Some reactions, especially those involving copper catalysts, are sensitive to the reaction atmosphere and may require oxygen or air as an oxidant.[3]

  • Side Reactions: The formation of byproducts, such as Ugi adducts in GBB reactions or decomposition of starting materials, can reduce the yield of the desired product.[1]

Suggested Solutions:

  • Re-evaluate Catalyst and Loading:

    • If using a transition metal catalyst like copper, ensure the correct species and oxidation state are used. For example, CuI and Cu(OAc)₂ have shown different efficiencies in various syntheses.[3][5]

    • Optimize the catalyst loading. While higher loading might increase the reaction rate, it can also lead to more side products. A typical starting point is 5-10 mol%.

  • Optimize Reaction Parameters:

    • Perform a systematic optimization of temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs.

    • For GBB reactions, the use of a dehydrating agent like trimethyl orthoformate can improve yields by removing water generated in situ.[7]

  • Control the Reaction Atmosphere:

    • For copper-catalyzed aerobic oxidative cyclizations, ensure the reaction is open to the air or that oxygen is bubbled through the reaction mixture, as the absence of an oxidant can lead to reaction failure.[3]

  • Purification Strategy:

    • For GBB products that are basic, purification can sometimes be achieved by forming a sulfate salt, which can be an efficient way to isolate the product with high purity, avoiding laborious chromatography.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines? A1: The most prevalent starting material is 2-aminopyridine due to its binucleophilic nature, possessing both an exocyclic amino group and an endocyclic pyridinium nitrogen that participate in the cyclization.[3][5] Other common reactants include aldehydes, ketones, α-haloketones, and isocyanides, depending on the specific synthetic route.[3][4][8]

Q2: How can I achieve C-3 functionalization of a pre-formed imidazo[1,2-a]pyridine ring? A2: C-3 functionalization can be achieved through various methods. One approach is a three-component, decarboxylative Petasis-like reaction involving the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid.[9] This method avoids the need to synthesize a functionalized starting material and allows for direct installation of a variety of substituents at the C-3 position. Another strategy involves photochemical methods, which offer a sustainable way to create C-C, C-N, C-O, and C-S bonds at the C-3 position.[10]

Q3: Are there any metal-free methods for synthesizing imidazo[1,2-a]pyridines to avoid metal contamination in the final product? A3: Yes, several metal-free protocols exist. Iodine-catalyzed reactions are a cost-effective and environmentally friendly option for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides.[11] Additionally, some reactions can proceed under catalyst-free conditions, for example, by condensing 2-aminopyridines with α-halogenocarbonyl compounds, sometimes with microwave assistance to improve yields and reaction times.[8][12]

Q4: My GBB reaction is not working with aliphatic aldehydes. What could be the issue? A4: Aliphatic aldehydes can sometimes give lower or more variable yields in GBB reactions compared to their aromatic counterparts.[1] This can be due to their different reactivity profiles and potential for side reactions. To troubleshoot this, consider using a more active catalyst system, such as Yb(OTf)₃, or adjusting the reaction conditions (e.g., higher temperature, different solvent) to favor the desired transformation.[2]

Data Presentation: Catalyst and Solvent Effects on Yield

Table 1: Optimization of Copper Catalyst for Tandem Reaction of Ketonic Pyridine and Benzylamine

EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(OAc)₂DMF11090
2CuIDMF110< 60
3Cu(OTf)₂DMF110< 60
4FeCl₃DMF110< 40
5Zn(OAc)₂DMF1100

Data adapted from Wang et al.[3][5]

Table 2: Optimization of Iodine-Catalyzed Three-Component Reaction

EntryCatalyst (mol%)SolventYield (%)
1NoneEthanolNo reaction
2FeCl₃ (5)EthanolPoor
3I₂ (5)Ethanol92
4I₂ (10)Ethanol93
5I₂ (5)MeOH85
6I₂ (5)ACN78
7I₂ (5)Toluene65

Data adapted from a study on iodine-catalyzed synthesis.[11]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyridines via GBB Reaction

This protocol is based on a general procedure for the Groebke-Blackburn-Bienaymé reaction.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium (III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Methanol (5 mL)

Procedure:

  • To a dry round-bottom flask, add 2-aminopyridine and scandium (III) triflate.

  • Add methanol and stir the mixture at room temperature for 5 minutes.

  • Add the aldehyde to the mixture and stir for an additional 10 minutes.

  • Add the isocyanide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is based on a procedure for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Ketone (1.2 mmol)

  • Copper (I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a flask equipped with a reflux condenser, combine the 2-aminopyridine, ketone, and CuI in DMF.

  • Heat the reaction mixture to 100-120 °C.

  • Stir the reaction under an air atmosphere (open to the air) for the required time (typically 12-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Visualizations

GBB_Regioselectivity cluster_pathways Reaction Pathways Amine 2-Aminopyridine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Catalyst Catalyst (e.g., Sc(OTf)3) Catalyst->Imine Solvent Solvent (e.g., MeOH) Nuc_Attack Nucleophilic Attack Solvent->Nuc_Attack Temp Temperature Temp->Nuc_Attack Imine->Nuc_Attack + Isocyanide Cyclization Cyclization & Aromatization Nuc_Attack->Cyclization Regioisomer1 Desired Regioisomer Cyclization->Regioisomer1 Regioisomer2 Other Regioisomer(s) Cyclization->Regioisomer2

Caption: Factors influencing regioselectivity in the GBB reaction.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity Cause1 Possible Cause: Suboptimal Catalyst Start->Cause1 Cause2 Possible Cause: Incorrect Solvent Start->Cause2 Cause3 Possible Cause: Temperature Effects Start->Cause3 Cause4 Possible Cause: Steric/Electronic Effects Start->Cause4 Solution1 Solution: Screen Lewis & Brønsted Acids Cause1->Solution1 Solution2 Solution: Test Solvents of Varying Polarity Cause2->Solution2 Solution3 Solution: Vary Reaction Temperature Cause3->Solution3 Solution4 Solution: Modify Substituents or use Protecting Groups Cause4->Solution4 End Outcome: Improved Regioselectivity Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Validation & Comparative

The Privileged Scaffold: A Comparative Guide to Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate and Other Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an intricate journey, often beginning with the selection of a core molecular framework or "scaffold." The choice of this starting point is critical, as it dictates the synthetic accessibility, physicochemical properties, and ultimately, the biological activity of the resulting drug candidates. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[1][2][3] This guide provides an in-depth comparison of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate , a versatile building block for accessing this privileged core, with other prominent heterocyclic scaffolds used in drug discovery.

At a Glance: Imidazo[1,2-a]pyridine vs. Other Privileged Scaffolds

The utility of a scaffold in drug discovery can be assessed by several factors, including its synthetic tractability, physicochemical properties that influence drug-likeness, and the biological potency of its derivatives. The following tables provide a comparative overview of the imidazo[1,2-a]pyridine scaffold, accessible through this compound, against other widely used heterocyclic building blocks.

Physicochemical Properties of Core Scaffolds

The physicochemical properties of a scaffold are crucial for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug. The imidazo[1,2-a]pyrimidine scaffold, for instance, is structurally analogous to purines, which can influence its interaction with biological targets.[4] The unique characteristics of the imidazo[1,2-a]pyridine core make it a valuable starting point for drug design.[5]

ScaffoldMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Imidazo[1,2-a]pyridine 118.141.5817.5302
Indole117.152.1415.7911
Pyrimidine80.090.8925.8402
Quinoline129.162.0312.8901
Benzimidazole118.141.5328.6212

Note: These values are for the core, unsubstituted scaffolds and are calculated estimates. The actual properties of substituted derivatives will vary.

Comparative Biological Activity: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[6] Small molecule inhibitors targeting c-Met often feature heterocyclic scaffolds that interact with the kinase hinge region. Below is a comparison of reported IC50 values for inhibitors based on the imidazo[1,2-a]pyridine scaffold and other common heterocyclic cores.

ScaffoldCompound Examplec-Met Kinase IC50 (nM)Target Cell LineCellular IC50 (nM)
Imidazo[1,2-a]pyridine Compound 22e[6]3.9EBC-145.0
Imidazo[1,2-a]pyridine Compound 31[7]12.8EBC-1-
PyridineCabozantinib Bioisostere 4[8]4.9--
PyridinePyridine-sulfonamide hybrid---
QuinolineCrizotinib4--
Pyrimidine4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative-GIST 430/654<100

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution. The data is presented to illustrate the potential of each scaffold.

Comparative Biological Activity: KRAS G12C Inhibitors

The KRAS oncogene, particularly the G12C mutant, has been a challenging but highly sought-after target in cancer therapy.[9] Covalent inhibitors that target the mutant cysteine residue have shown clinical promise. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of novel KRAS G12C inhibitors.

ScaffoldCompound ExampleTarget Cell LineCellular IC50 (µM)
Imidazo[1,2-a]pyridine Compound I-11[9]NCI-H358Potent
Imidazo[1,2-a]pyridine C4[10]--
Pyrimidine---
Quinoline---

Note: Specific IC50 values for direct comparison were not available in the reviewed literature for all scaffolds. "Potent" indicates significant activity as reported in the source.

Synthetic Utility of this compound

The strategic placement of the bromine atom at the 3-position and the ethyl ester at the 2-position makes this compound a highly versatile building block. The bromine atom serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, while the ester group can be readily modified.

Experimental Workflow: From Building Block to Bioactive Molecule

The following diagram illustrates a typical synthetic workflow utilizing this compound to generate a library of diverse compounds for biological screening.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald heck Heck Coupling (Alkene) start->heck hydrolysis Ester Hydrolysis start->hydrolysis reduction Ester Reduction start->reduction suzuki->hydrolysis buchwald->hydrolysis heck->hydrolysis amide Amide Coupling hydrolysis->amide library Diverse Library of Imidazo[1,2-a]pyridine Derivatives amide->library reduction->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and development of drug candidates starting from this compound.

Key Experimental Protocols

The following are representative protocols for key synthetic transformations of this compound. These are based on established methodologies for similar substrates and should be optimized for specific reaction partners.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position.

Materials:

  • This compound (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[11][12][13]

Signaling Pathways of Imidazo[1,2-a]pyridine-Derived Inhibitors

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant activity as inhibitors of key signaling pathways implicated in cancer, such as the c-Met and KRAS pathways.

c-Met Signaling Pathway

The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by mutation/amplification, can drive tumor growth, proliferation, and metastasis.[14][15] Imidazo[1,2-a]pyridine-based inhibitors can block the ATP-binding site of the c-Met kinase, thereby inhibiting its downstream signaling.

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation G cluster_downstream Downstream Effectors EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF-MEK-ERK Pathway KRAS_GTP->RAF PI3K PI3K-AKT Pathway KRAS_GTP->PI3K Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->KRAS_GTP Covalently Binds and Inactivates Proliferation Cell Growth, Proliferation, Survival RAF->Proliferation PI3K->Proliferation

References

A Comparative Guide to the Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, making their efficient synthesis a critical area of study in medicinal chemistry and drug development. This guide provides an objective comparison of four prominent methods for imidazopyridine synthesis: the classical Tschitschibabin Reaction, the modern Groebke-Blackburn-Bienaymé Multicomponent Reaction, Microwave-Assisted Synthesis, and Copper-Catalyzed Synthesis. The performance of these methods is evaluated based on experimental data for key parameters such as reaction yield, time, and temperature.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route to imidazopyridines depends on several factors, including the desired substitution pattern, scalability, and the need for rapid compound library generation. While classical methods like the Tschitschibabin reaction offer a fundamental approach, modern techniques provide significant advantages in terms of efficiency, reaction times, and yields.

The Tschitschibabin Reaction , first reported in 1925, is the traditional method for synthesizing imidazo[1,2-a]pyridines through the condensation of 2-aminopyridines with α-haloketones.[1] Historically, this reaction required harsh conditions, such as high temperatures (150-200 °C) in a sealed tube, and often resulted in modest yields.[1] However, modifications, including the use of a base like sodium bicarbonate or an organic base such as DBU, have enabled the reaction to proceed under milder conditions with significantly improved efficiency.[1][2] A notable modern variation employs DBU as a catalyst in aqueous ethanol at room temperature, affording high yields in a shorter timeframe.[2]

The Groebke-Blackburn-Bienaymé (GBB) Reaction is a powerful one-pot, three-component reaction that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4][5] This method involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[6] The GBB reaction is highly valued for its ability to generate molecular diversity quickly and efficiently, with good to excellent yields.[4] The use of microwave irradiation can further accelerate this reaction.[4]

Microwave-Assisted Synthesis has emerged as a transformative technology in organic synthesis, significantly accelerating a wide range of reactions, including the synthesis of imidazopyridines. By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This technique has been successfully applied to both classical condensation reactions and multicomponent reactions for imidazopyridine synthesis.[7]

Copper-Catalyzed Synthesis represents a versatile and efficient approach to constructing the imidazopyridine scaffold.[8][9] One notable example is the one-pot reaction of aminopyridines with nitroolefins using a copper(I) catalyst and air as the oxidant.[8][9] This method is attractive due to its operational simplicity, the use of a readily available and inexpensive catalyst, and its alignment with the principles of green chemistry by utilizing air as a sustainable oxidant.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different imidazopyridine synthesis methods, allowing for a direct comparison of their performance.

Synthesis MethodKey ReactantsCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)
Tschitschibabin Reaction (Classical) 2-Aminopyridine, BromoacetaldehydeSealed tube150-200Several hoursModest[1]
Tschitschibabin Reaction (Modified) 2-Aminopyridine, Phenacyl bromideDBU, aq. ethanolRoom Temp.1-2 hours65-94[2]
Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine, Aldehyde, IsocyanideYb(OTf)₃, MW1001 hour89-98
Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine, Aldehyde, IsocyanidePhenylboronic acid, Ultrasound60Not Specified67-86[3]
Microwave-Assisted Synthesis 2-Aminopyridine, Phenacyl bromideIonic Liquid, Solvent-free10030 secondsup to 98
Microwave-Assisted Synthesis Phenyl glyoxals, 2-Aminopyridines, Barbituric acidsSolvent-free, MWNot SpecifiedNot Specified82-96[7]
Copper-Catalyzed Synthesis Aminopyridine, NitroolefinCuBr, DMF, Air80Not Specifiedup to 90[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Modified Tschitschibabin Reaction using DBU[2]
  • Dissolve substituted 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of ethanol and water (10 mL).

  • To this solution, add the substituted phenacyl bromide (2.0 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically 1-2 hours).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a 1:1 mixture of water and chloroform (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of a suitable Lewis acid (e.g., Scandium(III) triflate, 10 mol%).

  • Add methanol (4 mL) and a magnetic stirrer bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80-100 °C for 10-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.

Protocol 3: Microwave-Assisted Synthesis from 2-Aminopyridine and Phenacyl Bromide[7]
  • Place a mixture of phenacyl bromide (1 mmol), 2-aminopyridine (1.2 mmol), and an ionic liquid catalyst (e.g., 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, 3 mL) in a sealed microwave vial.

  • Irradiate the mixture at 100 °C in a microwave oven for 30 seconds.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with diethyl ether (3 x 10 mL).

  • Dilute the residue with water (3 x 10 mL).

  • Combine the ether extracts and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Copper-Catalyzed One-Pot Synthesis[10]
  • To a solution of the aminopyridine (1.0 mmol) in DMF (2 mL) in a reaction tube, add the nitroolefin (1.2 mmol) and CuBr (0.1 mmol).

  • Stir the reaction mixture at 80 °C under an air atmosphere for the required time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described synthesis methods.

Tschitschibabin_Reaction_Workflow Reactants 2-Aminopyridine + α-Haloketone Mixing Mix & Stir Reactants->Mixing Solvent_Base Solvent (e.g., aq. Ethanol) + Base (e.g., DBU) Solvent_Base->Mixing Reaction React at RT (1-2 hours) Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Imidazopyridine Purification->Product

Caption: Workflow for the Modified Tschitschibabin Reaction.

GBB_Reaction_Workflow Reactants 2-Aminopyridine + Aldehyde + Isocyanide Vial Combine in Microwave Vial Reactants->Vial Catalyst_Solvent Lewis Acid Catalyst + Solvent (e.g., MeOH) Catalyst_Solvent->Vial Microwave Microwave Irradiation (80-100°C, 10-60 min) Vial->Microwave Evaporation Solvent Evaporation Microwave->Evaporation Purification Column Chromatography Evaporation->Purification Product 3-Amino-Imidazopyridine Purification->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.

Microwave_Synthesis_Workflow Reactants 2-Aminopyridine + Phenacyl Bromide Vial Combine in Microwave Vial Reactants->Vial Catalyst Ionic Liquid Catalyst (Solvent-free) Catalyst->Vial Microwave Microwave Irradiation (100°C, 30 sec) Vial->Microwave Workup Washing with Ether & Water Microwave->Workup Evaporation Solvent Evaporation Workup->Evaporation Purification Column Chromatography Evaporation->Purification Product Imidazopyridine Purification->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Copper_Catalyzed_Synthesis_Workflow Reactants Aminopyridine + Nitroolefin Mixing Mix in Reaction Tube Reactants->Mixing Catalyst_Solvent CuBr Catalyst + DMF Catalyst_Solvent->Mixing Reaction Heat at 80°C (Air Atmosphere) Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Imidazopyridine Purification->Product

Caption: Workflow for Copper-Catalyzed Synthesis.

References

Validation of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Synthesis by NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, with a focus on validation using Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and efficient, well-characterized synthetic methods are crucial for the development of novel therapeutics.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several pathways. Below is a comparison of two prominent methods, highlighting key differences in reagents, conditions, and outcomes.

ParameterMethod 1: Direct Bromination & CyclizationMethod 2: Two-Step One-Pot Synthesis
Starting Materials 2-aminopyridine, Ethyl bromopyruvate2-aminopyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Ethyl bromoacetate
Key Reagents Iodine, tert-Butyl hydroperoxide (TBHP)Sodium bicarbonate
Solvent TolueneN,N-Dimethylformamide (DMF)
Reaction Temperature 100 °C65 °C then 85 °C
Reaction Time 2 hours~4 hours (2h for first step, completion monitored by TLC for second)
Yield 47%[1]Moderate to high (specific yield for this product not reported)[2]
Workup Saturated sodium thiosulfate wash, extraction with ethyl acetate, column chromatography[1]Dilution with water, extraction with ethyl acetate, column chromatography[2]
Advantages Single step from a common intermediate.One-pot procedure, avoids isolation of intermediate.
Disadvantages Moderate yield.Requires an additional reagent (DMF-DMA).

NMR Data Summary for this compound

The structural confirmation of the synthesized compound relies heavily on ¹H and ¹³C NMR spectroscopy. The following table summarizes the expected chemical shifts for this compound based on reported data.

¹H NMR (300 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-58.20dtJ₁ = 7.0, J₂ = 1.2Pyridine ring proton
H-87.68dtJ₁ = 9.2, J₂ = 1.1Pyridine ring proton
H-77.35-7.29m-Pyridine ring proton
H-67.03-6.98m-Pyridine ring proton
-OCH₂CH₃4.49q7.1Ethyl ester methylene
-OCH₂CH₃1.46t7.1Ethyl ester methyl
¹³C NMR (75 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
C=O162.4Ester carbonyl
C-8a145.2Bridgehead carbon
C-2133.8Imidazole ring carbon
C-7126.7Pyridine ring carbon
C-5124.5Pyridine ring carbon
C-6119.2Pyridine ring carbon
C-8114.6Pyridine ring carbon
C-3100.4Brominated imidazole carbon
-OCH₂CH₃61.5Ethyl ester methylene
-OCH₂CH₃14.5Ethyl ester methyl

Note: The data presented is based on the findings reported in the supporting information for "Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-a]pyridines".[1]

Experimental Protocols

Method 1: Direct Bromination and Cyclization[1]

To a stirred solution of the α-bromoketone precursor (0.3 mmol, 1.0 equivalent), 2-aminopyridine (0.45 mmol, 1.5 equivalents), and I₂ (0.06 mmol, 0.2 equivalents) in toluene, tert-butyl hydroperoxide (TBHP) (1.2 mmol, 4 equivalents) was added. The solution was refluxed at 100 °C for 2 hours and the reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and washed with saturated sodium thiosulfate. The organic layer was separated and the aqueous layer was extracted with ethyl acetate three times. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 100:5-100:10) to yield this compound as a yellow solid.

Visualizing the Synthesis and Validation Workflow

The following diagrams illustrate the synthetic pathway and the logical workflow for the validation of the final product.

Synthesis_Pathway 2-aminopyridine 2-aminopyridine Reaction Reaction 2-aminopyridine->Reaction alpha-bromoketone alpha-bromoketone alpha-bromoketone->Reaction Product This compound Reaction->Product I₂, TBHP, Toluene, 100°C, 2h

Caption: Synthetic pathway for this compound.

Validation_Workflow Start Synthesized Product NMR_Analysis ¹H and ¹³C NMR Spectroscopy Start->NMR_Analysis Data_Comparison Compare with Reference Data NMR_Analysis->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed Match Further_Purification Further Purification/ Characterization Data_Comparison->Further_Purification Mismatch

Caption: Workflow for the NMR validation of the synthesized product.

References

Characterizing "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate" Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate" and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We present a detailed examination of fragmentation patterns, compare mass spectrometry with other analytical methods, and provide experimental protocols to support your research.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs. The introduction of bromo- and ethyl carboxylate functionalities offers avenues for further molecular exploration and the development of new therapeutic agents. Mass spectrometry is an indispensable tool for confirming the identity and purity of these synthesized derivatives.

Mass Spectrometry in the Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For the characterization of "this compound" derivatives, two common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), are particularly relevant.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation, forming [M+H]⁺ ions.

Key Characteristics of ESI-MS for Imidazo[1,2-a]pyridine Derivatives:

  • Molecular Ion Detection: ESI typically produces a prominent protonated molecular ion peak, allowing for the unambiguous determination of the molecular weight. For this compound, the expected [M+H]⁺ ion would be observed at m/z 269.9920 and 271.9899, reflecting the isotopic distribution of bromine (79Br and 81Br). High-resolution mass spectrometry (HRMS) using ESI-TOF has confirmed the [M+H]⁺ ion at m/z 268.9924.[1]

  • Controlled Fragmentation: By inducing fragmentation in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS), structural information can be obtained. The fragmentation of the protonated molecule is predictable and provides insights into the molecule's structure.

Predicted ESI-MS/MS Fragmentation:

The fragmentation of protonated "this compound" is expected to proceed through several key pathways:

  • Loss of ethylene (C₂H₄): A common fragmentation pathway for ethyl esters, resulting in a carboxylic acid fragment.

  • Loss of ethanol (C₂H₅OH): Another characteristic loss from the ethyl ester group.

  • Loss of the entire ester group: Cleavage of the C-C bond between the imidazopyridine ring and the carboxylate group.

  • Ring fragmentation: Cleavage of the imidazo[1,2-a]pyridine ring system, though this typically requires higher collision energies.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique where the analyte is bombarded with a high-energy electron beam. This results in the formation of a radical cation (M⁺•) and extensive fragmentation.

Key Characteristics of EI-MS for Imidazo[1,2-a]pyridine Derivatives:

  • Rich Fragmentation Spectra: EI provides a wealth of structural information through its detailed fragmentation patterns.

  • Library Matching: The reproducible nature of EI spectra allows for comparison with spectral libraries for compound identification.

  • Molecular Ion Peak: The molecular ion peak may be weak or absent for some molecules due to the high energy of the ionization process.

Predicted EI-MS Fragmentation:

The fragmentation of "this compound" under EI conditions is anticipated to involve:

  • α-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the aromatic ring.

  • McLafferty rearrangement: A characteristic rearrangement of the ethyl ester group.

  • Loss of bromine: Cleavage of the C-Br bond.

  • Loss of the ethoxy group (-OCH₂CH₃): From the ester functionality.

Performance Comparison: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of novel compounds often requires a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, small sample requirement, provides molecular weight information.Isomers can be difficult to distinguish without MS/MS, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute structure of a molecule.Requires a single crystal of suitable quality, not applicable to non-crystalline materials.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform, provides information about functional groups.Provides limited information about the overall molecular structure.

Experimental Protocols

Sample Preparation for ESI-MS Analysis
  • Dissolve the sample: Prepare a stock solution of the "this compound" derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the sample: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the sample: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject the sample into the ESI-MS system.

General ESI-MS/MS Parameters
  • Ionization Mode: Positive ion mode is typically used for imidazo[1,2-a]pyridine derivatives due to the presence of basic nitrogen atoms.

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas Flow: 1-2 L/min

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

  • Collision Energy (for MS/MS): Varies depending on the desired degree of fragmentation (typically 10-40 eV).

Visualizing the Workflow and Fragmentation

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample Solid Compound dissolve Dissolve in Solvent (e.g., Methanol) sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter injection Inject into Mass Spectrometer filter->injection ionization Ionization (ESI or EI) injection->ionization ms1 MS1 Analysis (Molecular Ion) ionization->ms1 fragmentation Fragmentation (Collision Cell) ms1->fragmentation ms2 MS2 Analysis (Fragment Ions) fragmentation->ms2 detection Detection ms2->detection spectrum Mass Spectrum detection->spectrum interpretation Spectral Interpretation spectrum->interpretation structure Structure Elucidation interpretation->structure

Caption: A generalized workflow for the characterization of small molecules by mass spectrometry.

Predicted ESI-MS/MS Fragmentation Pathways

fragmentation_pathway parent [M+H]⁺ m/z 270/272 frag1 Loss of C₂H₄ (-28 Da) parent->frag1 frag2 Loss of C₂H₅OH (-46 Da) parent->frag2 frag3 Loss of COOC₂H₅ (-73 Da) parent->frag3 ion1 [M+H - C₂H₄]⁺ m/z 242/244 frag1->ion1 ion2 [M+H - C₂H₅OH]⁺ m/z 224/226 frag2->ion2 ion3 [M+H - COOC₂H₅]⁺ m/z 197/199 frag3->ion3

Caption: Predicted major fragmentation pathways for protonated this compound.

References

Comparative Guide to the Structure-Activity Relationship of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the lead compound, "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate," with a focus on their anticancer and antimicrobial properties. The information herein is synthesized from multiple studies to provide a comprehensive overview for guiding future drug discovery efforts.

Core Structure

This compound

This guide will explore the impact of structural modifications at key positions of this core molecule on its biological efficacy.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, often through the modulation of key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship Summary

The anticancer activity of these analogs is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.

  • Substitution at the C2-Position: Modifications at the C2 position, typically involving the ethyl carboxylate group, have been explored. Replacement of the ethyl carboxylate with various aryl groups can influence the anticancer potency. For instance, the presence of substituted phenyl rings at the C2 position can lead to potent cytotoxic effects.

  • Substitution at the C3-Position: The 3-bromo substituent serves as a versatile handle for introducing a variety of functional groups via cross-coupling reactions.

    • Amino and Amide Analogs: Introduction of amino and substituted amino groups at the C3 position has been a key strategy in developing potent anticancer agents. For example, 3-aminoimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated, with some compounds showing significant inhibitory activity against various cancer cell lines.[1] The nature of the substituent on the amino group is critical for activity.

    • Thioether Analogs: The bromine at C3 can be displaced by thiols to introduce thioether linkages, which can also modulate anticancer activity.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of small lipophilic groups at the C7 and/or C8 positions, have been shown to be essential for certain biological activities.[2]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine analogs against various cancer cell lines.

Compound IDC2-SubstituentC3-SubstituentR-Group on Pyridine RingCancer Cell LineIC50 (µM)Reference
IP-5 Not SpecifiedNot SpecifiedNot SpecifiedHCC1937 (Breast)45[3]
IP-6 Not SpecifiedNot SpecifiedNot SpecifiedHCC1937 (Breast)47.7[3]
IP-7 Not SpecifiedNot SpecifiedNot SpecifiedHCC1937 (Breast)79.6[3]
Compound 12 4-Nitrophenylp-Chlorophenylamino-HT-29 (Colon)4.15 ± 2.93[1]
Compound 14 4-Tolylp-Chlorophenylamino-B16F10 (Melanoma)21.75 ± 0.81[1]
Compound 18 2,4-Difluorophenylp-Chlorophenylamino-MCF-7 (Breast)14.81 ± 0.20[1]
Compound 18 2,4-Difluorophenylp-Chlorophenylamino-B16F10 (Melanoma)14.39 ± 0.04[1]
Compound 11 Indolep-Chlorophenylamino-MCF-7 (Breast)20.47 ± 0.10[1]

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Summary

The antimicrobial properties of these analogs are influenced by substitutions around the core structure.

  • Substitution at the C3-Position: The introduction of various moieties at the C3 position appears to be a promising strategy for developing antimicrobial agents. For instance, 3-aminoimidazo[1,2-a]pyridine derivatives have shown moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4]

  • Hybrid Molecules: The synthesis of hybrid molecules incorporating the imidazo[1,2-a]pyridine core with other antimicrobial pharmacophores, such as triazoles, has yielded compounds with significant antibacterial activity.

Quantitative Data for Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected imidazo[1,2-a]pyridine analogs.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 17d S. aureus0.5[5]
Compound 17a Candida albicans8[5]
Compound 17d Candida albicans8[5]

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine analogs are often mediated through their interaction with specific cellular signaling pathways.

Key Signaling Pathways

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3/NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Dimerization_Translocation Dimerization_Translocation STAT3->Dimerization_Translocation Gene_Expression Gene_Expression Dimerization_Translocation->Gene_Expression IKK IKK NFkB_Activation NFkB_Activation IKK->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Imidazo_Pyridine Imidazo[1,2-a]pyridine Analogs Imidazo_Pyridine->PI3K Inhibition Imidazo_Pyridine->STAT3 Modulation Imidazo_Pyridine->IKK Modulation

Caption: Key signaling pathways modulated by imidazo[1,2-a]pyridine analogs.

General Experimental Workflow for Anticancer Agent Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start Start with This compound Synthesis Synthesize Analogs (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Lines Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis (e.g., p-Akt, p-STAT3) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

Caption: A typical workflow for the synthesis and evaluation of anticancer agents.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HCC1937)

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cell lines

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with the imidazo[1,2-a]pyridine compounds for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Imidazo[1,2-a]pyridine compounds

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Imidazopyridine scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological performance of various novel imidazopyridine derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Imidazopyridines, a fused bicyclic heterocycle of imidazole and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their versatile structure allows for extensive chemical modifications, leading to the generation of novel derivatives with enhanced potency and selectivity. This guide summarizes key findings from recent studies, presenting a comparative analysis of their biological activities to inform future research directions.

Anticancer Activity: A Multi-pronged Attack on Malignancies

Novel imidazopyridine compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2][3][4][5][6][7][8][9][10][11][12] The primary mechanism of their anticancer action often involves the modulation of key signaling pathways and the induction of apoptosis.

Comparative Efficacy Against Various Cancer Cell Lines

The cytotoxic activity of several novel imidazopyridine derivatives, as determined by the IC50 (half-maximal inhibitory concentration) values from various studies, is summarized in Table 1. This data highlights the differential sensitivity of cancer cell lines to these compounds and provides a basis for selecting promising candidates for further investigation.

Compound Series/NameCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine DerivativesMCF-7 (Breast)0.63 - 1.32[2]
HCT116 (Colon)-[2]
Imidazopyridine-Quinoline HybridsHeLa (Cervical)0.34[3]
MDA-MB-231 (Breast)0.32[3]
ACHN (Renal)0.39[3]
HCT-15 (Colon)0.31[3]
Imidazopyridine Carbohydrazide (7d)MCF-7 (Breast)22.6[4]
HT-29 (Colon)13.4[4]
Imidazopyridine-Thiazolidinone (6h)MCF-7 (Breast)-[6]
A549 (Lung)-[6]
DU145 (Prostate)-[6]
Imidazopyridine Derivative (12b)Hep-2 (Laryngeal)11[7]
HepG2 (Hepatocellular)13[7]
A375 (Skin)11[7]
MCF-7 (Breast)11[7]
Imidazopyridine Derivative (9i)HeLa (Cervical)10.62[8]
Imidazopyridine Derivative (C188)MCF-7 (Breast)24.4[13]
T47-D (Breast)23[13]

Table 1: Comparative Anticancer Activity (IC50) of Novel Imidazopyridine Compounds. (Data compiled from multiple sources as cited). Note: "-" indicates that a specific value was not provided in the abstract.

Key Signaling Pathways Targeted by Imidazopyridine Compounds

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of imidazopyridine derivatives. These compounds have been shown to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis.[1][13][14][15] A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazopyridine Compound Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits Imidazopyridine->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Imidazopyridine Compounds.

Another critical pathway targeted by these compounds is the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tumorigenesis.[13]

Antimicrobial Activity: Combating Bacterial Resistance

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Imidazopyridine derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17][18][19]

Comparative Efficacy Against Bacterial Strains

The antimicrobial efficacy of selected imidazopyridine compounds is presented in Table 2, showcasing their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Compound Series/NameBacterial StrainMIC (µg/mL)Reference
2H-chromene-based IZPKlebsiella oxytoca-
Streptococcus pyogenes-
Staphylococcus aureus-
Escherichia coli-
Fluorinated IZP (4a)Staphylococcus aureus7.8
Imidazo[1,2-a]pyrimidine chalconesEscherichia coli-[17]
Pseudomonas aeruginosa-[17]
Staphylococcus aureus-[17]
Streptococcus pyogenes-[17]
Imidazo[4,5-b]pyridine derivative (2)Bacillus cereus0.07[19]

Table 2: Comparative Antimicrobial Activity (MIC) of Novel Imidazopyridine Compounds. (Data compiled from multiple sources as cited). Note: "-" indicates that a specific value was not provided in the abstract.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. Certain imidazopyridine derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[15][20][21][22][23]

Inhibition of Pro-inflammatory Cytokines

Studies have demonstrated that imidazopyridine compounds can effectively reduce the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[20]

CompoundInhibition of TNF-α (%)Inhibition of IL-6 (%)Reference
X1064.881.4[20]
X12>50>50[20]
X13>50>50[20]
X14>50>50[20]
X15>50>50[20]

Table 3: Anti-inflammatory Activity of Imidazopyridine Derivatives. (Data represents the percentage of inhibition of cytokine release in LPS-stimulated macrophages as reported in the cited study).

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][8][15][24][25][26][27][28][29]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with Imidazopyridine compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Figure 2: General Workflow of the MTT Assay for Cytotoxicity Screening.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[25]

  • Compound Treatment: The cells are then treated with various concentrations of the novel imidazopyridine compounds for a specified period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours.[26]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.[27] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[30][31][32][33][34]

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the imidazopyridine compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[31]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[34]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[34]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[32]

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.[24][35]

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[35]

  • Compound Treatment: The cells are pre-treated with various concentrations of the imidazopyridine compounds for 1 hour.[35]

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.[35]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[24] The absorbance is read at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.

Conclusion

The compelling evidence from numerous studies underscores the significant potential of novel imidazopyridine compounds as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models against cancer, microbial infections, and inflammation warrants further investigation. The comparative data and detailed methodologies presented in this guide aim to facilitate the rational design and screening of next-generation imidazopyridine derivatives with improved potency, selectivity, and drug-like properties, ultimately contributing to the advancement of human health.

References

In vitro and in silico studies of imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Imidazopyridine Derivatives: In Vitro and In Silico Perspectives

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, making them a "privileged scaffold" in drug discovery.[2][3] This guide provides a comparative overview of various imidazopyridine derivatives, summarizing their performance in recent in vitro and in silico studies. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this versatile compound class.

In Vitro Biological Activity: A Comparative Analysis

Imidazopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-tubercular effects.[2][4] The following tables summarize the quantitative results from various in vitro assays.

Table 1: Anticancer Activity of Imidazopyridine Derivatives
Compound/DerivativeCancer Cell Line(s)Assay TypeEfficacy Metric (IC₅₀/Inhibition)Target/MechanismReference
Compound 9i HeLa (Cervical)Not SpecifiedPotent Anticancer EffectInduces mitochondrial pathway-mediated apoptosis[5]
Derivatives 6d, 6e, 6f EBC-1 (Lung), AsPc-1, Suit-2, Mia-PaCa-2 (Pancreatic)Sulforhodamine BIC₅₀ as low as 3.0 µMc-Met Kinase Inhibition[6]
Compound 8 MCF-7 (Breast)Not SpecifiedIC₅₀ = 0.082 µMCytotoxic Activity[7]
Compounds 4, 5 Not SpecifiedNot SpecifiedIC₅₀ = 0.004–0.046 µMCDK2 and Aurora B Kinase Inhibition[7]
Compounds 3n, 5a, 5d MOLM-13, MV4-11 (Leukemia)Antiproliferation AssayGood BioactivityFLT3 Kinase Inhibition[8]
Table 2: Antimicrobial Activity of Imidazopyridine Derivatives
Compound/DerivativePathogen(s)Assay TypeEfficacy Metric (MIC/MBC)Target/MechanismReference
Compound 3 Staphylococcus aureusBroth MicrodilutionMIC = 0.49 µg/mLTyrosyl-tRNA Synthetase Inhibition[9]
Compound 5a MRSA, E. coli, S. typhi, K. pneumonia, P. aeruginosaNot SpecifiedMBC < 2.50 µg/mLGlucosamine-6-Phosphate Synthase[4]
Compound 4e Gram-positive & Gram-negative strainsNot SpecifiedMIC = 0.5–1.0 mg/mLAntibacterial[10]
Q203 Mycobacterium tuberculosisMtb Growth InhibitionPotent ActivityRespiratory Cytochrome bc1 Complex (QcrB)[11]
Q203 Mycobacterium smegmatisOxygen ConsumptionIC₅₀ = 99 ± 32 nMCIII₂CIV₂ Supercomplex Inhibition[12]
Table 3: Antiviral Activity of Imidazopyridine Derivatives
Compound/DerivativeVirusAssay TypeEfficacy Metric (EC₅₀)Target/MechanismReference
Compound 4a HIV-1Cell-based Assay82.02 µg/mLHIV-1 Reverse Transcriptase[13][14]
Compound 4a HIV-2Cell-based Assay47.72 µg/mLHIV-2 Reverse Transcriptase[13][14]

In Silico Studies: Docking and ADMET Predictions

Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial for understanding the molecular interactions and pharmacokinetic properties of drug candidates.

Table 4: Molecular Docking Performance of Imidazopyridine Derivatives
Compound/DerivativeProtein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound C Oxidoreductase-9.207His 222, Tyr 216, Lys 270[15]
Compound 4b Bacterial GyrB-10.4Not Specified[10]
Compound 3 S. aureus Tyrosyl-tRNA Synthetase-9.37Not Specified[9]
Designed Ligands (A1-A8) M. tuberculosis QcrB> -6.8Not Specified[11]
Compounds 5a, 5d FLT3 KinaseNot SpecifiedStrong Interaction[8]
Table 5: Predicted ADMET Properties of Selected Derivatives

ADMET predictions help to identify compounds with favorable drug-like properties.[11][16] Many studies report that their synthesized imidazopyridine derivatives show good pharmacokinetic profiles.[10][11]

ParameterGeneral Prediction for Novel DerivativesSignificanceReference
Lipinski's Rule of Five Most compounds show zero violationsPredicts good oral bioavailability[11]
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut[11]
Blood-Brain Barrier (BBB) Permeability VariableImportant for CNS-targeting drugs[10]
P-glycoprotein (P-gp) Substrate Often predicted as non-substratesAvoids drug efflux and resistance[10]
Cytochrome P450 (CYP) Inhibition VariablePredicts potential for drug-drug interactions[10]
Toxicity (e.g., Carcinogenicity) Generally predicted as non-toxicIndicates a favorable safety profile[11]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the study of imidazopyridine derivatives.

Protocol 1: In Vitro Anticancer MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates and incubated to allow for attachment.[15]

  • Compound Treatment: Cells are treated with various concentrations of the imidazopyridine derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Protocol 2: In Vitro Antibacterial Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit visible bacterial growth.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.[9]

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus). Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Molecular Docking Simulation

This computational technique predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a database (e.g., PDB).[8] Water molecules and existing ligands are removed. The 3D structure of the imidazopyridine derivative (ligand) is generated and energy-minimized.[8]

  • Grid Generation: A grid box is defined around the active site of the target protein.[8]

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the active site, calculating the binding affinity for each pose.[8]

  • Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues are examined.

Visualizing Pathways and Workflows

Mitochondrial Apoptosis Pathway

Some imidazopyridine derivatives, such as compound 9i, exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade.[5]

Mitochondrial_Apoptosis_Pathway compound Imidazopyridine Compound 9i bax Bax/Bak Activation compound->bax Induces mito Mitochondrion mpt ΔΨm Collapse (Membrane Potential) mito->mpt Leads to bax->mito cyt_c Cytochrome c Release mpt->cyt_c apaf Apaf-1 cyt_c->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Caspase-9 (Initiator) cas9->apoptosome cas3 Caspase-3 (Executioner) apoptosis Apoptosis cas3->apoptosis apoptosome->cas3 Activates

Caption: Mitochondrial pathway of apoptosis induced by imidazopyridine.

General Drug Discovery Workflow

The development of novel imidazopyridine-based therapeutic agents typically follows a structured workflow, integrating computational design with experimental validation.

Drug_Discovery_Workflow cluster_in_silico In Silico Design cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation design Derivative Design & Library Generation docking Molecular Docking design->docking admet ADMET Prediction synthesis Synthesis of Hit Compounds admet->synthesis docking->admet Filter Hits bio_assay Biological Assays (e.g., IC50, MIC) synthesis->bio_assay sar SAR Analysis bio_assay->sar sar->design Optimization Loop

Caption: Integrated workflow for imidazopyridine drug discovery.

References

Unveiling the Cytotoxic Potential of Novel Imidazopyridine Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the cytotoxic activity of newly synthesized imidazopyridine carbohydrazide derivatives. Through a detailed comparison of their in vitro efficacy against various cancer cell lines, supported by experimental data and protocols, this document serves as a valuable resource for identifying promising candidates for further anticancer drug development.

Two novel series of imidazopyridine carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic effects.[1] The first series consists of aryl hydrazone derivatives (compounds 7a-e), while the second series incorporates an aryl triazole moiety (compounds 11a-e).[1] Their anticancer potential was assessed against three human cancer cell lines: breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562).[1] Additionally, their toxicity towards a non-cancerous cell line (Vero) was examined to determine their selectivity.[1]

Comparative Cytotoxic Activity

The cytotoxic activity of the synthesized compounds was determined using the MTT assay, with cisplatin and doxorubicin serving as standard chemotherapeutic references.[1] The results, summarized in Table 1, indicate that the aryl hydrazone derivatives (7a-e) generally exhibited superior cytotoxicity compared to their aryl triazole counterparts (11a-e).[1]

Notably, compound 7d , which features a 4-bromophenyl substituent, emerged as the most potent derivative. It displayed significant cytotoxic activity against MCF-7 and HT-29 cell lines with IC50 values of 22.6 µM and 13.4 µM, respectively.[1][2][3][4] Importantly, compound 7d showed no toxicity to non-cancerous Vero cells at concentrations up to 100 µM, highlighting its potential for selective anticancer activity.[1][3][4]

In contrast, the inclusion of a triazole linkage in a similar bromide-bearing compound, 11d , led to a decrease in activity against the HT-29 cell line (IC50 of 83.9 µM) and no significant activity against the other two cancer cell lines.[1] Among the triazole-containing derivatives, compound 11a showed moderate activity against MCF-7 and HT-29 cells.[1]

Table 1: In Vitro Cytotoxic Activity (IC50 µM) of Imidazopyridine Carbohydrazide Derivatives

CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)K562 (Leukemia)Vero (Non-cancer)
7a >100>100>100NT
7b >100>100>100NT
7c 45.230.1>100>100
7d 22.613.4>100>100
7e >100>100>100NT
11a 40.361.2>100>100
11b >100>100>100NT
11c >100>100>100NT
11d >10083.9>100>100
11e >100>100>100NT
Cisplatin 10.515.24.58.7
Doxorubicin 0.91.10.45.6
NT: Not Tested. Data sourced from a 2023 study on novel imidazopyridine carbohydrazide derivatives.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of the most potent compound, 7d , revealed its ability to induce cell cycle arrest and apoptosis in MCF-7 cells.[1][3][4] Cell cycle analysis demonstrated an increase in the population of cells in the G0/G1 phase.[1][3][4] The induction of apoptosis was confirmed by Hoechst 33258 staining, a technique that visualizes the characteristic nuclear condensation of apoptotic cells.[1][3][4]

While the precise signaling pathway is still under investigation, in silico studies suggest that Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) may be a plausible target for compound 7d.[1][3][4] Other studies on different imidazopyridine derivatives have implicated various signaling pathways in their anticancer effects, including the STAT3/NF-κB, PI3K/mTOR, and Wnt/β-catenin pathways, as well as the induction of the mitochondrial pathway of apoptosis.[5][6][7][8]

Experimental Protocols

A detailed description of the key experimental methodologies is provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized imidazopyridine carbohydrazide derivatives was evaluated against MCF-7, HT-29, K562, and Vero cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of compound 7d on the cell cycle distribution of MCF-7 cells was determined by flow cytometry using propidium iodide (PI) staining.[3]

  • Cell Treatment: MCF-7 cells were treated with varying concentrations of compound 7d for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Hoechst 33258 Staining)

The induction of apoptosis by compound 7d in MCF-7 cells was visualized using Hoechst 33258 staining.[3]

  • Cell Treatment: MCF-7 cells were grown on coverslips and treated with compound 7d for 48 hours.

  • Fixation and Staining: The cells were fixed with 4% paraformaldehyde and then stained with Hoechst 33258 solution.

  • Microscopy: The stained cells were observed under a fluorescence microscope. Apoptotic cells were identified by their condensed and fragmented nuclei.

Visualizing the Experimental and Biological Processes

To better illustrate the workflow and potential mechanisms, the following diagrams were generated using Graphviz.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Cytotoxicity Evaluation cluster_moa Mechanism of Action Studies (Compound 7d) start Synthesis of Imidazopyridine Carbohydrazide Derivatives series1 Series 1: Aryl Hydrazones (7a-e) start->series1 series2 Series 2: Aryl Triazoles (11a-e) start->series2 mtt_assay MTT Assay series1->mtt_assay series2->mtt_assay cell_lines Cancer Cell Lines: MCF-7, HT-29, K562 Non-Cancer Cell Line: Vero cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay (Hoechst Staining) ic50->apoptosis insilico In Silico Target Identification ic50->insilico

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of novel imidazopyridine carbohydrazide derivatives.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Imidazopyridine Derivative (e.g., 7d) receptor Growth Factor Receptor (e.g., PDGFRA) compound->receptor inhibition pro_survival Pro-survival Signaling (e.g., PI3K/Akt/mTOR) compound->pro_survival inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) compound->pro_apoptotic upregulation anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) compound->anti_apoptotic downregulation cell_cycle_arrest G0/G1 Phase Cell Cycle Arrest compound->cell_cycle_arrest receptor->pro_survival activation pro_survival->anti_apoptotic upregulation dna_fragmentation DNA Fragmentation pro_apoptotic->dna_fragmentation apoptosis Apoptosis pro_apoptotic->apoptosis induction anti_apoptotic->apoptosis inhibition cell_cycle_arrest->apoptosis dna_fragmentation->apoptosis

Caption: A proposed signaling pathway for imidazopyridine derivative-induced apoptosis in cancer cells.

References

A Comparative Guide to the Reaction Kinetics of Imidazopyridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazopyridines, a core scaffold in numerous pharmaceuticals, is a focal point of extensive research. Understanding the kinetics of various synthetic routes is paramount for optimizing reaction conditions, enhancing yields, and developing scalable industrial processes. This guide provides an objective comparison of the reaction kinetics for different methods of imidazopyridine formation, supported by experimental data and detailed protocols.

Comparative Analysis of Reaction Conditions and Yields

The efficiency of imidazopyridine synthesis is highly dependent on the chosen synthetic strategy, catalyst, and reaction conditions. Below is a comparison of different catalytic systems for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and a copper-catalyzed A³-coupling reaction, highlighting reaction times and yields.

Table 1: Comparison of Rare Earth Triflates as Catalysts in the Groebke-Blackburn-Bienaymé (GBB) Reaction

This table compares the catalytic efficiency of various rare earth triflates for the synthesis of a specific imidazo[1,2-a]pyridine derivative under microwave heating. The data illustrates the impact of the catalyst on reaction time and product yield.

Catalyst (5 mol%)SolventTime (min)Yield (%)
Sc(OTf)₃MeOH3092
Y(OTf)₃MeOH6085
La(OTf)₃MeOH12078
Eu(OTf)₃MeOH9088
Gd(OTf)₃MeOH6090
Yb(OTf)₃MeOH4591
In(OTf)₃MeOH9082
Bi(OTf)₃MeOH12075

Data sourced from a comparative study on the Groebke-Blackburn-Bienaymé three-component reaction catalyzed by rare earth triflates under microwave heating.[1]

Table 2: Influence of Substituents on a Cu(II)-Ascorbate-Catalyzed A³-Coupling Reaction

This table demonstrates the effect of electron-donating and electron-withdrawing substituents on the reaction time and yield for the synthesis of various imidazo[1,2-a]pyridine derivatives.

Aldehyde Substituent2-Aminopyridine SubstituentTime (h)Yield (%)
HH689
4-MeH592
4-OMeH594
4-ClH885
4-NO₂H1275
H5-Me690
H5-Cl886
H5-Br884

Data adapted from a study on a Cu(II)–ascorbate-catalyzed A³-coupling in aqueous micellar media.[2]

Table 3: Kinetic Constants for the GBB Reaction with Increasing Methanol Loadings

This table presents the kinetic constants (k) for the Groebke-Blackburn-Bienaymé reaction, illustrating the co-catalytic effect of methanol. The data was obtained through ¹H NMR monitoring.

Methanol (equiv)k (min⁻¹)
00.0005
50.0012
150.0018
200.0022

Data from an experimental and computational study on the role of solvents in the GBB multicomponent reaction.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of kinetic studies.

General Procedure for Metal Triflate-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[1]
  • Reactant Preparation : In a microwave vial, combine the 2-aminopyridine or 2-aminothiazole (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and the rare earth triflate catalyst (5.0 mol%).

  • Solvent Addition : Add methanol (1.5 mL) to the vial.

  • Reaction Conditions : Seal the vial with a Teflon septum and stir the reaction mixture (600 rpm) at 150 °C under microwave heating for the time specified in Table 1.

  • Work-up and Purification : After cooling, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

General Procedure for Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media[2]
  • Reactant Mixture : To a screw-capped vial, add 2-aminopyridine (1 mmol), aldehyde (1 mmol), phenylacetylene (1.2 mmol), sodium dodecyl sulfate (SDS) (0.1 mmol), and water (3 mL).

  • Catalyst Addition : To the stirred solution, add copper(II) sulfate pentahydrate (5 mol %) followed by sodium ascorbate (10 mol %).

  • Reaction Conditions : Stir the reaction mixture at 50 °C for the time indicated in Table 2.

  • Monitoring and Work-up : Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, extract the reaction mixture with ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography on silica gel.

Kinetic Study of the GBB Reaction by ¹H NMR[3]
  • Sample Preparation : In an NMR tube, dissolve the aldehyde (0.25 mmol), 2-aminopyridine (0.25 mmol), tert-butyl isocyanide (0.25 mmol), and p-toluenesulfonic acid monohydrate (10 mol %) in deuterated chloroform.

  • Methanol Addition : Add a specific equivalent of methanol (as indicated in Table 3) to the NMR tube.

  • Data Acquisition : Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals over a period of 12 hours.

  • Data Analysis : Calculate the conversion by integrating the signals corresponding to the product and starting materials. The kinetic constant (k) is then determined by fitting the conversion data to a suitable kinetic model using a nonlinear least-squares approach.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows described.

Groebke_Blackburn_Bienayme_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amidine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Imine->Nitrile_Ylide + Isocyanide Imidazopyridine Imidazopyridine Nitrile_Ylide->Imidazopyridine Cyclization & Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Copper_Catalyzed_A3_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aminopyridine 2-Aminopyridine Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine + Aminopyridine Alkyne Terminal Alkyne Copper Cu(II) Catalyst Copper->Imine Propargylamine Propargylamine Intermediate Imine->Propargylamine + Alkyne + Cu(II) Imidazopyridine Imidazopyridine Propargylamine->Imidazopyridine Intramolecular Cyclization

Caption: Pathway of the Copper-Catalyzed A³-Coupling reaction.

Experimental_Workflow_Kinetic_Analysis Reactant_Prep Reactant & Catalyst Preparation Reaction_Setup Reaction Setup (e.g., NMR tube, vial) Reactant_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction (e.g., add final reactant) Reaction_Setup->Reaction_Initiation Monitoring Monitor Reaction Progress (e.g., NMR, HPLC, TLC) Reaction_Initiation->Monitoring Data_Collection Collect Data at Time Intervals Monitoring->Data_Collection Data_Analysis Analyze Data (Conversion, Concentration) Data_Collection->Data_Analysis Kinetic_Modeling Kinetic Modeling (Determine Rate Constants) Data_Analysis->Kinetic_Modeling Result Comparative Kinetic Data Kinetic_Modeling->Result

Caption: General workflow for kinetic analysis of imidazopyridine formation.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for its handling and disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling

Before handling this compound, consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Essential PPE and Handling Precautions:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat is required.

  • Ventilation: All handling and commingling of waste must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[1]

In the event of accidental exposure:

  • Skin Contact: Wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for quick reference.

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O₂
Molecular Weight269.09 g/mol
Incompatible MaterialsAcids, Acid Chlorides, Acid Anhydrides, Oxidizing Agents

Source:[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. This requires strict segregation and adherence to hazardous waste regulations.

Waste Segregation

Crucially, do not mix halogenated with non-halogenated waste. this compound must be collected in a designated container for halogenated organic compounds.[3][4] This practice is cost-effective for disposal and essential for proper treatment.[5]

Keep this waste stream separate from:

  • Non-halogenated organic wastes.[3]

  • Acidic or alkaline waste streams.[5]

  • Heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[5]

Container Selection and Labeling
  • Container: Use a chemically compatible container, typically a polyethylene carboy or bottle, provided by your institution's Environmental Health and Safety (EHS) department.[1][5] The container must have a secure, threaded cap to prevent leaks and evaporation.[4]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4][5] The label must clearly identify the contents, including:

    • The full chemical name: "this compound". Do not use abbreviations.[4]

    • An accurate list of all constituents and their approximate percentages.[5][6]

    • The applicable hazard warnings (e.g., Toxic).[5]

Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Containment: The container must be kept in secondary containment to mitigate spills.[5]

  • Closure: Keep the waste container closed at all times, except when actively adding waste.[4][6]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from the incompatible materials listed in the table above.[2][5]

Arranging for Disposal
  • Container Fullness: When the container is approximately three-quarters full, arrange for its collection.[5]

  • Contact EHS: Request a waste collection from your institution's Environmental Health and Safety (EHS or EHRS) office by following their specific procedures, which often involve completing an online form.[5] Do not dispose of this chemical down the drain or by evaporation.[1]

Spill Management
  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (such as vermiculite or sand).[1][5] Place the absorbent material and any contaminated PPE into a sealed bag or container, label it as hazardous waste, and request disposal through EHS.[4][5]

  • Large Spills: In the event of a large spill, evacuate the area immediately, secure the location, and contact your institution's emergency number and EHS department.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow A Waste Generation (this compound) B Segregate as Halogenated Waste A->B C Select & Pre-Label Waste Container B->C D Add Waste in Chemical Fume Hood C->D E Store in Satellite Accumulation Area (Closed, Secondary Containment) D->E E->D Add more waste F Container ¾ Full E->F G Request Pickup from Environmental Health & Safety (EHS) F->G Yes H EHS Collects for Final Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Framework

The management of hazardous waste is regulated by federal and state laws. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[7] State agencies, such as a Department of Environmental Quality or Protection, implement and enforce these regulations, which may have more stringent requirements.[7][8] Adherence to the procedures outlined in this guide will help ensure compliance with these critical environmental regulations.[9]

References

Personal protective equipment for handling Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled with care, assuming it may be harmful by inhalation, in contact with skin, and if swallowed.[1] All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The following Personal Protective Equipment (PPE) is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves. Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection only and should be changed immediately upon contamination.[3] It is crucial to consult the glove manufacturer's specific chemical resistance data.Provides a barrier against skin contact. Pyridine and its derivatives can be absorbed through the skin.[4] Thin gauge nitrile gloves show very short breakthrough times with pyridine.[5][6]
Body Protection A fully buttoned lab coat worn over full-length clothing.[3]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a fume hood or if aerosolization is possible.[3]Protects the respiratory system from harmful vapors or dust.
Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound are not established, the limits for the related compound, pyridine, should be used as a conservative guideline.

Occupational Exposure Limits for Pyridine:

OrganizationTWA (8-hour)STEL (15-minute)Notes
OSHA (PEL) 5 ppm (15 mg/m³)[7][8]-Permissible Exposure Limit
NIOSH (REL) 5 ppm (15 mg/m³)[4][8]-Recommended Exposure Limit
ACGIH (TLV) 1 ppm (3.1 mg/m³)[3][4]-Threshold Limit Value

Glove Permeation/Breakthrough Time Data for Pyridine:

Glove MaterialBreakthrough Time (minutes)RatingSource
Nitrile (thin gauge)< 1 to < 10Not Recommended / Poor[5][6][9]Kimberly-Clark, Ansell
Butyl Rubber> 480ExcellentAnsell[10]
Polyvinyl Alcohol (PVA)> 480ExcellentAnsell[11]

Operational and Disposal Plans

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure a certified chemical fume hood is functioning correctly.[2] An emergency eyewash station and safety shower must be accessible within a ten-second travel distance.[3]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use dedicated, clearly labeled spatulas and weigh boats. Handle gently to avoid creating dust.[1]

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.[12] Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3]

Experimental Protocol: Spill Response
  • Small Spill (Inside Fume Hood):

    • Ensure appropriate PPE is worn, including butyl rubber gloves.[3]

    • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed hazardous waste container.[13]

    • Decontaminate the spill area with soap and water.[12]

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate and secure the area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[14]

  • Waste Segregation: This compound is a halogenated organic compound.[15] Collect all waste in a dedicated "Halogenated Organic Waste" container.[14][15] Do not mix with incompatible materials like strong oxidizing agents or acids.[3]

  • Container: Use a chemically compatible, leak-proof container (e.g., glass or polyethylene) with a secure screw-top cap.[14]

  • Labeling: Before adding waste, affix a "Hazardous Waste" label.[14] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[14]

    • The words "Hazardous Waste".[14]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.[14]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area, preferably within secondary containment.[14]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[14][16]

Visualizations

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Locate Eyewash & Safety Shower prep3 Gather All Required PPE handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate Waste into Halogenated Organics clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls Hierarchy of Hazard Controls (Most Effective to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

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